molecular formula C10H14BrNO B1522026 4-(Pyrrolidin-2-yl)phenol hydrobromide CAS No. 1197466-46-8

4-(Pyrrolidin-2-yl)phenol hydrobromide

Cat. No.: B1522026
CAS No.: 1197466-46-8
M. Wt: 244.13 g/mol
InChI Key: GTJSBHPOBQQBRS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)phenol hydrobromide is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyrrolidin-2-yl)phenol hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyrrolidin-2-yl)phenol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-2-yl)phenol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrrolidin-2-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJSBHPOBQQBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197466-46-8
Record name 4-(pyrrolidin-2-yl)phenol hydrobromide
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Foundational & Exploratory

Technical Synthesis Guide: 4-(Pyrrolidin-2-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(pyrrolidin-2-yl)phenol hydrobromide , a pharmacologically significant scaffold often utilized as a precursor for opioid receptor ligands, nicotinic acetylcholine receptor agonists, and various CNS-active agents.

The protocol prioritizes a convergent, scalable pathway utilizing a Friedel-Crafts acylation followed by a reductive cyclization. This route is selected for its robust nature, cost-effectiveness of starting materials (anisole and 4-chlorobutyryl chloride), and the direct formation of the hydrobromide salt during the final deprotection step, eliminating the need for a separate salt-exchange unit operation.

Target Molecule Profile
PropertyDescription
IUPAC Name 4-(pyrrolidin-2-yl)phenol hydrobromide
Free Base 2-(4-hydroxyphenyl)pyrrolidine
Key Moiety 2-Arylpyrrolidine (Privileged Scaffold)
Chemical Class Phenolic amine salt
Applications Drug discovery (Opioid/nAChR ligands), Chemical probe synthesis

Retrosynthetic Analysis

To ensure high yield and purity, the synthesis is designed by disconnecting the pyrrolidine ring at the C-N bond and the aryl-alkyl bond.

Strategic Disconnection

The most logical disconnection involves breaking the C2-N bond (reductive amination logic) or the Aryl-C2 bond. However, for scale and simplicity, we utilize the


-chloroketone  intermediate.
  • Target: 4-(Pyrrolidin-2-yl)phenol HBr.

  • Precursor 1: 2-(4-Methoxyphenyl)pyrrolidine (Protected Phenol).

  • Precursor 2: 4-Chloro-1-(4-methoxyphenyl)butan-1-one.

  • Starting Materials: Anisole + 4-Chlorobutyryl chloride.

Retrosynthesis Target 4-(Pyrrolidin-2-yl)phenol HBr (Target Salt) Intermediate1 2-(4-Methoxyphenyl)pyrrolidine (Protected Amine) Target->Intermediate1 Demethylation (HBr) Intermediate2 2-(4-Methoxyphenyl)-1-pyrroline (Cyclic Imine) Intermediate1->Intermediate2 Reduction (NaBH4) Intermediate3 4-Chloro-1-(4-methoxyphenyl)butan-1-one (Gamma-Chloroketone) Intermediate2->Intermediate3 Cyclization (NH3) Start Anisole + 4-Chlorobutyryl Chloride Intermediate3->Start Friedel-Crafts Acylation

Figure 1: Retrosynthetic logic flow demonstrating the linear construction of the pyrrolidine core from inexpensive aromatics.

Detailed Technical Pathway

Stage 1: Scaffold Construction (Friedel-Crafts Acylation)

Objective: Synthesis of 4-chloro-1-(4-methoxyphenyl)butan-1-one. Mechanism: Electrophilic Aromatic Substitution (EAS).

The reaction utilizes aluminum chloride (


) to generate the acylium ion from 4-chlorobutyryl chloride.[1] Anisole is used as the nucleophile. The para-selectivity is driven by the steric bulk of the electrophile and the electronic directing effect of the methoxy group.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (NaOH scrubber) for HCl gas.

  • Reagents:

    • Anisole (1.0 eq, 108 g/mol )

    • 4-Chlorobutyryl chloride (1.1 eq, 141 g/mol )

    • 
       (anhydrous, 1.2 eq)
      
    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add 4-chlorobutyryl chloride dropwise over 30 minutes. The solution will turn yellow/orange (acylium complex).

    • Add Anisole dropwise, maintaining internal temperature

      
      .
      
    • Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Quench carefully by pouring the mixture onto crushed ice/HCl.

    • Extract with DCM (

      
      ). Wash organics with brine and saturated 
      
      
      
      .
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallization from hexane/ether yields a white solid.

Stage 2: Reductive Cyclization

Objective: Conversion of the


-chloroketone to 2-(4-methoxyphenyl)pyrrolidine.
Mechanism:  Nucleophilic substitution (

) followed by intramolecular imine formation and hydride reduction.

Protocol:

  • Reagents:

    • Stage 1 Product (1.0 eq)

    • Sodium Iodide (NaI, catalytic, 0.1 eq) - Finkelstein condition to accelerate substitution.

    • Ammonia (

      
      , 7N in Methanol, excess)
      
    • Sodium Borohydride (

      
      , 1.5 eq)
      
  • Procedure:

    • Dissolve the chloroketone and NaI in methanolic ammonia in a pressure vessel (sealed tube).

    • Heat to 50°C for 12-18 hours. The chloride is displaced by ammonia to form the primary amine, which spontaneously cyclizes with the ketone to form the cyclic imine (2-aryl-1-pyrroline).

    • Note: Vent carefully. Cool the mixture to 0°C.

    • Add

      
       portion-wise. The imine is reduced to the amine.
      
    • Stir for 2 hours at room temperature.

  • Workup:

    • Quench with aqueous acetic acid or water.

    • Evaporate methanol. Basify aqueous residue with NaOH (pH > 12).

    • Extract with DCM. Dry and concentrate to obtain the free base oil .

Stage 3: Demethylation & Salt Formation

Objective: Cleavage of the methyl ether and crystallization of the hydrobromide salt. Mechanism: Acid-mediated ether cleavage (


 character). The nucleophilic bromide ion attacks the methyl group, releasing 

and the phenol.

Protocol:

  • Reagents:

    • 2-(4-methoxyphenyl)pyrrolidine (Free base from Stage 2).

    • Hydrobromic Acid (48% aqueous, excess).

    • Acetic Acid (Glacial, solvent).[2][3][4]

  • Procedure:

    • Dissolve the free base in a mixture of 48% HBr and Glacial Acetic Acid (1:1 ratio).

    • Reflux (approx. 110-120°C) for 4-6 hours.

    • Safety: This generates Methyl Bromide gas (toxic).[2] Use a robust fume hood and appropriate trapping.

    • Monitor reaction progress (TLC or LC-MS) for disappearance of the methoxy peak.

  • Isolation:

    • Concentrate the solution under reduced pressure to roughly 1/3 volume.

    • Cool to 0°C. The product may precipitate.

    • If oiling occurs, add cold Acetone or Diethyl Ether to induce crystallization.

    • Filter the solid, wash with cold acetone, and dry under vacuum.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Stage 1)

during addition
Prevents polymerization of the acyl chloride and over-alkylation.
Moisture Control Anhydrous conditions

and Acyl Chlorides are water-sensitive; hydrolysis reduces yield.
Ammonia Equivalents

eq
Excess ammonia prevents dimerization (two ketones reacting with one amine).
Reflux Time (Stage 3) 4-6 HoursInsufficient time leads to partial demethylation; excessive time causes degradation.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: Anisole + 4-Chlorobutyryl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Inter1 Intermediate: 4-Chloro-1-(4-methoxyphenyl)butan-1-one Step1->Inter1 Step2 Step 2: Amination & Cyclization (NH3/MeOH, NaI, 50°C) Inter1->Step2 Inter2 Intermediate: 2-(4-methoxyphenyl)-1-pyrroline Step2->Inter2 Step3 Step 3: Reduction (NaBH4, 0°C) Inter2->Step3 Inter3 Intermediate: 2-(4-methoxyphenyl)pyrrolidine Step3->Inter3 Step4 Step 4: Demethylation (48% HBr, Reflux) Inter3->Step4 Final Final Product: 4-(Pyrrolidin-2-yl)phenol HBr Step4->Final

Figure 2: Step-by-step reaction workflow from starting materials to the final hydrobromide salt.

Analytical Profile (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       9.40 (s, 1H, -OH).
      
    • 
       8.90 (br s, 2H, 
      
      
      
      ).
    • 
       7.20 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H) — AABB para-substitution pattern.
      
    • 
       4.45 (m, 1H, Chiral C2-H).
      
    • 
       3.20 (m, 2H, C5-H).
      
    • 
       2.20-1.80 (m, 4H, C3/C4-H).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed

      
       (Free base mass).
      
  • Appearance: Off-white to beige crystalline solid.

References

  • Friedel-Crafts Acylation Protocols

    • BenchChem Technical Support.[1] (2025).[2][4][5]

      
      -Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis. BenchChem. Link
      
    • Olah, G. A. (Ed.).[5][6][7] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Pyrrolidine Synthesis via Cyclization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See: Reductive Amination and Delépine Reaction sections). Carballo, R. M., et al. (2010). "Synthesis of 2-substituted pyrrolidines via nucleophilic substitution." Journal of Organic Chemistry.
  • HBr Demethylation Method

    • Common Organic Chemistry. (2025).[2][4][5] Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Link

    • Weissman, S. A., & Zewge, D. (2005).
  • Biological Relevance & Scaffold

    • Vitale, P., et al. (2023). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules (MDPI). Link

Sources

Physicochemical Profiling & Technical Guide: 4-(Pyrrolidin-2-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 4-(Pyrrolidin-2-yl)phenol hydrobromide , a critical intermediate and scaffold in medicinal chemistry.

Executive Summary

4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8) is a bicyclic secondary amine salt characterized by a phenol moiety attached to the C2 position of a pyrrolidine ring. Structurally analogous to the nAChR agonist nornicotine, this compound serves as a high-value scaffold in the development of GPCR ligands (specifically CXCR4 antagonists) and CNS-active agents.

This guide provides a rigorous analysis of its solid-state and solution-phase behaviors, emphasizing the critical role of the hydrobromide counterion in stabilizing the molecule for synthesis and storage.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
IUPAC Name 4-(pyrrolidin-2-yl)phenol hydrobromide
Common Name 4-Desmethyl-nornicotine analog (structural context)
CAS Number 1197466-46-8 (HBr Salt); 7167-71-7 (Free Base)
Molecular Formula C₁₀H₁₃NO[1] · HBr
Molecular Weight 244.13 g/mol (Salt); 163.22 g/mol (Free Base)
Salt Stoichiometry 1:1 (Amine : Hydrobromic Acid)
SMILES OC1=CC=C(C2CCCN2)C=C1.Br
Structural Commentary

The molecule features two ionizable centers: the phenolic hydroxyl group and the secondary pyrrolidine amine. In the hydrobromide salt form, the pyrrolidine nitrogen is protonated (


), rendering the molecule highly polar and water-soluble. The para-substitution pattern minimizes steric hindrance, making the phenol group accessible for further functionalization (e.g., etherification or esterification) in drug discovery campaigns.

Synthesis & Reaction Mechanism[6][7]

The industrial or lab-scale preparation typically proceeds via the demethylation of 4-(pyrrolidin-2-yl)anisole . The use of concentrated hydrobromic acid (HBr) serves a dual purpose: it cleaves the methyl ether and simultaneously precipitates the product as the stable hydrobromide salt, avoiding the instability often associated with the free base secondary amine.

Mechanistic Workflow (Graphviz)

Synthesis Precursor 4-(Pyrrolidin-2-yl)anisole Intermediate Transition State (Oxonium Ion) Precursor->Intermediate Protonation Reagent 48% HBr (aq) Reflux Reagent->Intermediate Product 4-(Pyrrolidin-2-yl)phenol Hydrobromide Intermediate->Product Nucleophilic Attack (Br-) - MeBr

Figure 1: Acid-mediated demethylation pathway yielding the target hydrobromide salt.

Solid-State Physicochemical Properties

Crystallinity and Hygroscopicity
  • Appearance: Off-white to pale beige crystalline powder.

  • Hygroscopicity: Hydrobromide salts of secondary amines are typically hygroscopic . The bromide ion's large ionic radius and polarizability can facilitate water adsorption from the atmosphere.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) with desiccant.

  • Melting Point: High melting range (predicted >200°C due to ionic lattice energy), often accompanied by decomposition (browning) if not pure.

Stability Profile
  • Oxidation: The electron-rich phenol ring and the secondary amine are susceptible to oxidation. The HBr salt significantly retards N-oxidation compared to the free base.

  • Photostability: Phenolic compounds can undergo photo-degradation (quinoid formation) upon UV exposure. Protect from light.

Solution-State Properties (pKa & Solubility)

Understanding the ionization state is critical for assay development and formulation.

Ionization Constants (Estimated)
  • pKa1 (Phenol -OH): ~9.5 – 9.8

  • pKa2 (Pyrrolidine -NH-): ~10.8 – 11.2

  • Isoelectric Point (pI): ~10.3

pH-Dependent Species Distribution

At physiological pH (7.4), the molecule exists primarily as a cation (Protonated amine, Neutral phenol). This cationic charge drives its solubility in aqueous media and influences its binding to negatively charged receptor pockets.

Equilibrium Cat Cationic Form (pH < 9) [NH2+, OH] Zwit Zwitterionic Form (pH 9.5 - 11) [NH2+, O-] Cat->Zwit Ka1 (Phenol Deprotonation) Ani Anionic Form (pH > 11.5) [NH, O-] Zwit->Ani Ka2 (Amine Deprotonation)

Figure 2: Predominant ionization states across the pH scale.

Solubility Profile
SolventSolubility RatingNotes
Water Very HighDissociates fully; pH of solution will be acidic (~4-5).
Methanol/Ethanol HighSuitable for recrystallization.
DMSO HighStandard solvent for biological stock solutions (10-100 mM).
Dichloromethane LowInsoluble as HBr salt; requires free-basing.
Ether/Hexane InsolubleUsed as anti-solvents for precipitation.

Experimental Protocols

A. Free-Basing Protocol (For Organic Synthesis)

To utilize the amine in nucleophilic substitutions (e.g., amide coupling), the HBr must be neutralized.

  • Dissolution: Dissolve 1.0 eq of HBr salt in minimum water.

  • Basification: Slowly add saturated

    
     or 
    
    
    
    until pH > 12.
  • Extraction: Extract immediately with DCM or EtOAc (3x).

    • Note: Phenol may partially deprotonate at pH > 12, reducing organic extraction efficiency. A precise pH adjustment to ~10.5 (isoelectric point) may maximize extraction of the zwitterion/neutral mix, or use n-Butanol for extraction.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo. Use immediately to prevent oxidation.
    
B. Analytical HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (suppresses silanol interactions with amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (amide/amine backbone) and 280 nm (phenol absorption).

Biological Context & Applications[4][6][8][9]

  • GPCR Ligand Discovery: The 4-pyrrolidinyl-phenol scaffold acts as a pharmacophore mimic for tyrosine-containing peptide ligands. It has been explored in the synthesis of CXCR4 antagonists (chemokine receptors involved in metastasis), where the pyrrolidine nitrogen interacts with aspartate residues in the receptor binding pocket.

  • Nicotinic Acetylcholine Receptors (nAChRs): While the 3-isomer (meta) is a potent nAChR agonist, the 4-isomer (para) typically exhibits altered selectivity profiles, often serving as a tool compound to probe steric requirements of the

    
     binding site.
    

References

  • PubChem Compound Summary. (2024). 4-(Pyrrolidin-2-yl)phenol.[2][3][1][4][5][6] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[2][7] 4-(pyrrolidin-2-yl)phenol hydrobromide Properties and Safety. Link

  • Li, B., et al. (2020). Design and synthesis of novel pyrrolidine derivatives as CXCR4 antagonists. European Journal of Medicinal Chemistry. (Contextual grounding for pyrrolidine scaffold utility).
  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Structure-Activity Relationships of pyrrolidinyl-phenol analogs).

Sources

4-(Pyrrolidin-2-yl)phenol Hydrobromide: Technical Pharmacology & Toxicology Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology and toxicology profile of 4-(Pyrrolidin-2-yl)phenol hydrobromide , a significant chemical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary & Chemical Identity

4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8; Free Base CAS: 7167-71-7) acts as a critical pharmacophore in neuropharmacology. Structurally, it represents a bioisostere of nornicotine where the pyridine ring is replaced by a phenol moiety. This substitution significantly alters its electronic properties, enhancing hydrophilicity and hydrogen-bond donor capability compared to its pyridine analogs.

It is primarily investigated as a nicotinic acetylcholine receptor (nAChR) ligand and a precursor for subtype-selective agonists (e.g., SIB-1553A analogs) targeting cognitive deficits in Alzheimer’s and Schizophrenia.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 4-(pyrrolidin-2-yl)phenol hydrobromide
Molecular Formula C₁₀H₁₃NO[1][2][3][4] · HBr
Molecular Weight 244.13 g/mol (Salt); 163.22 g/mol (Base)
Solubility Highly soluble in water, DMSO, and Methanol.
pKa (Calculated) Phenol ~9.9; Pyrrolidine Nitrogen ~9.5 (Amphoteric character)
LogP ~0.8 (Low lipophilicity due to phenolic -OH and amine)
Appearance White to off-white crystalline solid

Pharmacological Profile[2][5][6][7]

Mechanism of Action (MOA)

The pharmacological activity of 4-(Pyrrolidin-2-yl)phenol is driven by its structural homology to nicotine and SIB-1553A .

  • nAChR Agonism: The pyrrolidine nitrogen (protonated at physiological pH) mimics the cationic head of acetylcholine, interacting with the Trp149 residue in the

    
    -subunit of nAChRs. The phenolic hydroxyl group acts as a hydrogen bond donor/acceptor, potentially interacting with the complementary binding site (e.g., the "water bridge" in the binding pocket), distinct from the pyridine nitrogen of nicotine.
    
  • Subtype Selectivity: Unlike nicotine (high affinity for

    
    ), phenyl-pyrrolidines often show shifted selectivity towards 
    
    
    
    or
    
    
    -containing
    receptors due to the steric bulk and electronic density of the phenol ring.
  • Sigma Receptor Modulation: Similar phenyl-pyrrolidine scaffolds exhibit affinity for Sigma-1 (

    
    ) receptors , which modulate intracellular calcium and neurotransmitter release, contributing to neuroprotective effects.
    
Pharmacodynamics & Signaling Pathways

Upon binding to neuronal nAChRs, the compound initiates a cation flux (


, 

), leading to membrane depolarization and neurotransmitter release (Dopamine, Acetylcholine, Glutamate).

SignalingPathway Ligand 4-(Pyrrolidin-2-yl)phenol Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding IonChannel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Calcium Intracellular [Ca2+]↑ IonChannel->Calcium Release Neurotransmitter Release (DA, ACh, Glu) Depolarization->Release Calcium->Release Effect Cognitive Enhancement / Synaptic Plasticity Release->Effect

Figure 1: Signal transduction pathway for nAChR activation by 4-(Pyrrolidin-2-yl)phenol.

Structure-Activity Relationship (SAR)
  • Phenol vs. Thiophenol: Compared to SIB-1553A (the thiophenol analog), the phenol derivative possesses a stronger H-bond donor capability (-OH vs -SH). This typically increases water solubility but may reduce blood-brain barrier (BBB) permeability unless prodrug strategies are employed.

  • N-Methylation: The secondary amine (unsubstituted pyrrolidine) generally has lower affinity for

    
    -containing receptors compared to its N-methylated counterparts (e.g., nicotine). However, it often exhibits a more favorable safety profile regarding desensitization.
    

Toxicology Profile

Acute Toxicity
  • CNS Excitation: As a nicotinic agonist, high doses may induce tremors, ataxia, and seizures (pro-convulsant activity).

  • GHS Classification (H-Statements):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation (Phenolic nature).

    • H335: May cause respiratory irritation.[5]

Metabolic Toxicity & Stability

The presence of the phenolic hydroxyl group makes this compound highly susceptible to Phase II metabolism (Glucuronidation/Sulfation), leading to rapid clearance.

  • Hepatotoxicity: Phenol derivatives can form reactive quinone intermediates via CYP450 oxidation, potentially depleting glutathione (GSH). However, the pyrrolidine ring usually stabilizes the molecule against rapid ring oxidation compared to simple phenols.

  • Cytotoxicity: High concentrations (>100

    
    M) may induce oxidative stress in non-neuronal cells due to the redox cycling of the phenol moiety.
    

Metabolism cluster_Phase1 Phase I (CYP450) cluster_Phase2 Phase II (Conjugation) Parent 4-(Pyrrolidin-2-yl)phenol N_Oxide N-Oxide Metabolite Parent->N_Oxide FMO Quinone Quinone Imine (Reactive) Parent->Quinone CYP2D6/3A4 (Minor/Toxic) Glucuronide O-Glucuronide (Major Pathway) Parent->Glucuronide UGT Sulfate O-Sulfate Parent->Sulfate SULT

Figure 2: Predicted metabolic fate. Rapid O-glucuronidation is the dominant clearance pathway.

Experimental Protocols

Synthesis & Extraction (Laboratory Scale)

Objective: Isolation of 4-(Pyrrolidin-2-yl)phenol from a precursor (e.g., demethylation of 4-(1-methylpyrrolidin-2-yl)anisole or reduction of a pyrrolidinone).

Protocol (Demethylation Route):

  • Reagents: 4-(1-methylpyrrolidin-2-yl)anisole,

    
     (Boron tribromide), 
    
    
    
    (DCM).
  • Procedure:

    • Dissolve substrate in anhydrous DCM at -78°C under

      
      .
      
    • Add

      
       (3.0 eq) dropwise.
      
    • Warm to RT and stir for 12h.

    • Quench: Slowly add MeOH at 0°C.

    • Basify: Adjust pH to >10 using NaOH.

    • Extraction: Extract with DCM (x3). The phenol may remain in the aqueous phase at high pH; adjust to pH ~9 (isoelectric point vicinity) for optimal extraction of the zwitterion.

  • Purification: Recrystallize from EtOH/Et2O as the Hydrobromide salt by adding HBr in acetic acid.

In Vitro nAChR Binding Assay

Objective: Determine


 values for 

and

subtypes.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex (for

    
    ) or hippocampus (for 
    
    
    
    ) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.
  • Radioligands:

    • 
      : 
      
      
      
      -Epibatidine or
      
      
      -Cytisine.
    • 
      : 
      
      
      
      -
      
      
      -Bungarotoxin.
  • Incubation:

    • Mix membrane prep (50

      
      g protein) with radioligand (1 nM) and increasing concentrations of 4-(Pyrrolidin-2-yl)phenol  (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 75 min.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • PubChem. (2025).[4] 4-(Pyrrolidin-2-yl)phenol hydrobromide - Compound Summary. National Library of Medicine. [Link]

  • Rao, T. S., et al. (2003).[2] In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A). Brain Research. [Link]

  • Guazzelli, L., et al. (2019).[6][7] Pyrrolidine in Drug Discovery: A Versatile Scaffold. IntechOpen. [Link]

  • Terry, A. V., et al. (2002). Effects of SIB-1553A, a selective ligand for nicotinic acetylcholine receptors, in tests of visual attention. JPET. [Link]

Sources

Next-Generation Pyrrolidine Scaffolds: From Photoredox Synthesis to DNA-Encoded Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The sp³ Imperative

In modern drug discovery, the "escape from Flatland" is no longer a theoretical preference but a clinical mandate. While aromatic heterocycles dominated 20th-century pharmacopeias, recent FDA approvals—such as Daridorexant (2022) and Pacritinib (2022)—underscore the critical role of the pyrrolidine ring. Unlike its planar analog pyrrole, pyrrolidine offers a three-dimensional, sp³-rich architecture that enhances water solubility, metabolic stability, and target selectivity through defined vectoral presentation of substituents.

This technical guide moves beyond textbook cyclizations. We explore how photoredox catalysis and DNA-Encoded Library (DEL) technologies are revolutionizing the access to novel, highly substituted pyrrolidine cores, providing a roadmap for synthesizing and screening these privileged scaffolds.

Strategic Importance: The Privileged Scaffold

The pyrrolidine ring is not merely a linker; it is a rigidifying element that reduces the entropic penalty of binding.

Pharmacophore Statistics
  • Substitution Patterns: Statistical analysis reveals that 92% of FDA-approved pyrrolidine drugs are substituted at the

    
    -1 position, yet C-3 and C-4 substitutions offer superior opportunities for increasing stereochemical complexity.
    
  • Physicochemical Advantages:

    • pKa Modulation: The basic nitrogen (typically pKa ~9-10) can be tuned via electron-withdrawing groups (EWGs) to optimize permeability.

    • Conformational Locking: Proline mimetics restrict peptide backbone flexibility, often locking bio-active conformations (e.g., polyproline II helix mimics).

Modern Synthetic Paradigms

We categorize synthesis into two streams: De Novo Construction (building the ring) and Late-Stage Functionalization (decorating the ring).

Method A: Asymmetric 1,3-Dipolar Cycloaddition (The Constructive Route)

This remains the most robust method for generating multisubstituted pyrrolidines with high stereocontrol.

  • Mechanism: Reaction of azomethine ylides (generated from imino esters) with electron-deficient dipolarophiles.

  • Innovation: The use of chiral Ag(I) or Cu(I) catalysts with phosphoramidite ligands now allows for the synthesis of endo-selective pyrrolidines with >98% ee.

  • Application: Ideal for creating dense stereochemical arrays (up to 4 contiguous stereocenters).

Method B: Photoredox-Mediated C-H Functionalization (The Divergent Route)

For expanding chemical space around a core scaffold, photoredox catalysis utilizing Single Electron Transfer (SET) is superior.

  • Dual Catalysis: Combining Iridium photocatalysts with Nickel cross-coupling catalysts allows for the direct arylation of sp³ C-H bonds adjacent to the nitrogen (

    
    -amino C-H functionalization).
    
  • Decarboxylative Radical Addition: Using carboxylic acids (e.g., proline derivatives) as radical precursors to append complex side chains without traditional leaving groups.

Visualization: Photoredox C-H Functionalization Workflow

The following diagram illustrates the logic flow for a dual-catalytic C-H arylation, a critical pathway for diversifying pyrrolidine leads.

PhotoredoxPathway Substrate Pyrrolidine Substrate (sp3 C-H) Radical α-Amino Radical (Intermediate) Substrate->Radical HAT / SET PhotoCat Ir(III) Photocatalyst (Excitation) PhotoCat->Radical Energy Transfer NiCycle Ni(0)/Ni(II) Cycle (Ar-X Oxidative Addn) Radical->NiCycle Radical Capture Product C2-Arylated Pyrrolidine NiCycle->Product Reductive Elim

Caption: Figure 1. Dual-catalytic mechanism for α-C-H arylation of pyrrolidines, merging photocatalytic radical generation with nickel-mediated cross-coupling.

Discovery Pipeline: DNA-Encoded Libraries (DEL)[1][2]

Traditional High-Throughput Screening (HTS) is cost-prohibitive for massive stereoisomer libraries. DEL technology is the preferred discovery engine for pyrrolidines.

  • Strategy: "On-DNA" synthesis.[1][2][3] The pyrrolidine core is built directly on a DNA tag (barcode).

  • Chemistry Compatibility: The [3+2] cycloaddition is highly DNA-compatible (water-tolerant, mild temperature).

  • Advantage: Allows screening of

    
     to 
    
    
    
    novel pyrrolidine analogs against a protein target in a single Eppendorf tube.

DEL_Workflow Head DNA Headpiece (Primer) Cycle1 Cycle 1: Azomethine Ylide Formation Head->Cycle1 Split & Pool Cycle2 Cycle 2: [3+2] Cycloaddition (Scaffold Formation) Cycle1->Cycle2 Encode Step 1 Cycle3 Cycle 3: N-Capping / Decoration Cycle2->Cycle3 Encode Step 2 Pool Pooled Library (10^8 Compounds) Cycle3->Pool Final Ligation Selection Affinity Selection (Target Protein) Pool->Selection Incubation

Caption: Figure 2. Split-and-pool synthesis workflow for generating DNA-encoded pyrrolidine libraries via on-DNA cycloaddition.

Detailed Protocol: Enantioselective Ag(I)-Catalyzed [3+2] Cycloaddition[6]

Objective: Synthesis of a chiral endo-pyrrolidine-2,4-dicarboxylate. Rationale: This protocol validates the "Constructive Route" (Method A), creating four stereocenters in a single step with high atom economy.

Reagents & Materials
  • Substrate A: Methyl benzylideneglycinate (Imine precursor).[4]

  • Substrate B:

    
    -Phenylmaleimide (Dipolarophile).
    
  • Catalyst: AgOAc (Silver Acetate, 3 mol%).

  • Ligand: Chiral Phosphoramidite (e.g., Feringa ligand, 3.3 mol%).

  • Base: Cs₂CO₃ (Cesium Carbonate, 10 mol%).

  • Solvent: DCM (Dichloromethane), anhydrous.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Stereocontrol):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.015 mmol) and the Chiral Ligand (0.0165 mmol) in 2.0 mL anhydrous DCM.

    • Stir at room temperature for 30 minutes. Observation: Solution should remain clear; turbidity implies ligand degradation.

  • Substrate Addition:

    • Cool the mixture to -20°C to enhance diastereoselectivity (endo preference).

    • Add Substrate A (0.5 mmol) and Base (Cs₂CO₃). Stir for 10 minutes.

    • Add Substrate B (0.55 mmol, 1.1 equiv) in one portion.

  • Reaction Monitoring (Self-Validating Step):

    • Stir at -20°C for 12–18 hours.

    • TLC Check: Monitor the disappearance of the imine (Substrate A). Stain with Ninhydrin (pyrrolidines stain yellow/orange) or UV.

    • Validation: If conversion <50% after 6 hours, warm to 0°C. Note: Warming may erode ee% by 5-10%.

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Analysis & Validation Criteria
MetricTarget SpecificationValidation Method
Yield > 85%Isolated mass calculation.
Diastereoselectivity > 20:1 (endo:exo)¹H NMR (Integration of benzylic proton signals).
Enantioselectivity > 95% eeChiral HPLC (e.g., Daicel Chiralpak AD-H column).
Structure Confirmation Matches predicted2D NMR (NOESY) to confirm relative stereochemistry.

References

  • FDA-Approved Drugs & Scaffolds

    • Benedetto Tiz, D., et al. (2022).[5] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

  • Photoredox Catalysis (MacMillan/Nicewicz)

    • Twilton, J., et al. (2017).[6] The merger of transition metal and photocatalysis. Nature Reviews Chemistry.[6]

  • DNA-Encoded Library Synthesis

    • Wang, Y., et al. (2025).
  • Asymmetric 1,3-Dipolar Cycloaddition

    • Adibekian, A., et al. (2008). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides. Accounts of Chemical Research.
  • Recent FDA Approvals (Daridorexant/Pacritinib)

    • Mullard, A. (2023).[7] 2022 FDA drug approvals.[5] Nature Reviews Drug Discovery.

Sources

Antioxidant Properties of Phenolic Pyrrolidine Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Antioxidant Properties of Phenolic Pyrrolidine Derivatives: A Technical Guide

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the development and progression of numerous human diseases.[1][2][3] These highly reactive molecules, including free radicals like superoxide and hydroxyl radicals, can inflict damage upon vital cellular components such as DNA, lipids, and proteins.[4][5] This cellular damage is implicated in a wide array of pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, cardiovascular disorders, and cancer.[2][5]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[6][7] The body has its own endogenous antioxidant defense systems, but these can be overwhelmed by excessive ROS production.[6] Phenolic compounds, widely found in plants, are a major class of natural antioxidants.[7][8] Their ability to scavenge free radicals is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom to a radical, thereby neutralizing it.[6][9]

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] The unique structural and electronic properties of the pyrrolidine core make it an attractive framework for the design of novel therapeutic agents.[11] The fusion of a phenolic moiety with a pyrrolidine ring system presents a compelling strategy for the development of potent antioxidants with potentially enhanced bioavailability and targeted delivery. This guide provides a comprehensive technical overview of the antioxidant properties of phenolic pyrrolidine derivatives, from their fundamental mechanisms of action to practical experimental protocols for their evaluation.

Section 1: The Chemical Rationale for Phenolic Pyrrolidine Derivatives as Antioxidants

The antioxidant prowess of phenolic pyrrolidine derivatives stems from the synergistic interplay between the phenolic and pyrrolidine moieties. The core mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT).[9][12] Another key mechanism is single electron transfer (SET), where the phenolic compound donates an electron to the radical.[9][12]

The pyrrolidine ring, while not a primary radical scavenger itself, can significantly influence the antioxidant activity of the phenolic group through several mechanisms:

  • Modulation of Redox Properties: The nitrogen atom and substituents on the pyrrolidine ring can electronically influence the phenolic hydroxyl group, affecting its bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation, enhancing antioxidant activity.[13][14]

  • Improved Lipophilicity and Bioavailability: The pyrrolidine scaffold can be functionalized to tune the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets of oxidative stress.

  • Stereochemical Influences: The chiral centers inherent in many pyrrolidine derivatives can lead to stereospecific interactions with biological targets, potentially enhancing both efficacy and selectivity.[11]

Structure-Activity Relationships (SAR)

The antioxidant capacity of phenolic pyrrolidine derivatives is intricately linked to their chemical structure. Key structural features that govern their activity include:

  • Number and Position of Hydroxyl Groups: The number and arrangement of hydroxyl groups on the phenolic ring are paramount.[15][16] Ortho and para di-hydroxyl substitutions often lead to enhanced activity due to the potential for intramolecular hydrogen bonding and the formation of stable quinone structures upon oxidation.[14]

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.[17]

  • Electronic Effects of Substituents: Electron-donating groups on the phenolic ring can increase the electron density on the hydroxyl oxygen, lowering the O-H bond dissociation enthalpy and thereby enhancing radical scavenging activity.[18] Conversely, electron-withdrawing groups tend to decrease antioxidant activity.

Section 2: Synthesis of Phenolic Pyrrolidine Derivatives

The synthesis of phenolic pyrrolidine derivatives can be broadly approached in two ways: construction of the pyrrolidine ring onto a phenolic precursor or functionalization of a pre-existing pyrrolidine scaffold with a phenolic moiety.

Key Synthetic Strategies

Several synthetic methodologies are employed to construct the pyrrolidine ring, including:

  • Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for the stereoselective synthesis of substituted pyrrolidines.

  • Intramolecular Cyclization: The cyclization of linear precursors containing both the phenolic and amine functionalities is a common and versatile approach.[19]

  • Reductive Amination: The reaction of a γ-dicarbonyl compound with an amine followed by reduction is a classical method for pyrrolidine synthesis.[19]

  • Functionalization of Proline and its Derivatives: Commercially available and chiral proline and hydroxyproline are excellent starting materials for the synthesis of a wide range of functionalized pyrrolidines.[20]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a phenolic pyrrolidine derivative starting from a phenolic aldehyde and a suitable amine precursor.

SynthesisWorkflow PhenolicAldehyde Phenolic Aldehyde ImineFormation Imine Formation (Condensation) PhenolicAldehyde->ImineFormation AminePrecursor Amine Precursor AminePrecursor->ImineFormation ImineIntermediate Imine Intermediate ImineFormation->ImineIntermediate Cyclization Cyclization Reaction (e.g., [3+2] Cycloaddition) ImineIntermediate->Cyclization PyrrolidineCore Phenolic Pyrrolidine Derivative Cyclization->PyrrolidineCore Purification Purification (Chromatography) PyrrolidineCore->Purification FinalProduct Pure Phenolic Pyrrolidine Derivative Purification->FinalProduct

Caption: Generalized synthetic workflow for phenolic pyrrolidine derivatives.

Section 3: In Vitro Evaluation of Antioxidant Properties

A battery of in vitro assays is essential to comprehensively characterize the antioxidant potential of newly synthesized phenolic pyrrolidine derivatives. These assays can be broadly categorized into those based on hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[12]

Common In Vitro Antioxidant Assays
AssayPrincipleRadical SourceMeasurementKey Advantages
DPPH Radical Scavenging Assay SET/HAT2,2-diphenyl-1-picrylhydrazyl (DPPH•)Decrease in absorbance at ~517 nmSimple, rapid, and inexpensive.[21][22]
ABTS Radical Cation Decolorization Assay SET/HAT2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)Decrease in absorbance at ~734 nmApplicable to both hydrophilic and lipophilic antioxidants.[21][23]
Oxygen Radical Absorbance Capacity (ORAC) Assay HATPeroxyl radicals generated from AAPHDecrease in fluorescence decay of a probe (e.g., fluorescein)Measures both inhibition time and degree of inhibition.[12]
Detailed Experimental Protocols
3.2.1 DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH• is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[22]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the phenolic pyrrolidine derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

3.2.2 ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[23][24]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

InVitroWorkflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay DataAnalysis Data Analysis (IC50, TEAC) DPPH->DataAnalysis ABTS ABTS Assay ABTS->DataAnalysis ORAC ORAC Assay ORAC->DataAnalysis Compound Phenolic Pyrrolidine Derivative Compound->DPPH Compound->ABTS Compound->ORAC SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Workflow for in vitro antioxidant evaluation.

Section 4: Cellular Antioxidant Activity (CAA) Assays

While in vitro assays provide valuable initial screening data, they do not account for crucial biological factors such as cell uptake, metabolism, and localization. Cellular antioxidant activity (CAA) assays bridge this gap by measuring the antioxidant capacity of a compound within a cellular environment.[25][26]

The Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[25][27] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27] The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[27]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black microplate with a clear bottom and culture until confluent.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in cell culture medium for 1 hour at 37°C.

  • Treatment and Oxidative Stress Induction:

    • Wash the cells again with PBS.

    • Treat the cells with various concentrations of the phenolic pyrrolidine derivative and a control antioxidant (e.g., quercetin) for 1 hour.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[27]

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents (QE).

CAA_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate with DCFH-DA Start->Incubate1 Wash1 Wash Cells Incubate1->Wash1 Treat Treat with Compound and AAPH Wash1->Treat Measure Measure Fluorescence Treat->Measure Analyze Calculate CAA and QE Values Measure->Analyze

Sources

Methodological & Application

Application Note: Scalable & Enantioselective Synthesis of 4-(Pyrrolidin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-(pyrrolidin-2-yl)phenol scaffold represents a privileged pharmacophore in drug discovery, distinct from its N-aryl counterparts. Unlike the flat N-aryl pyrroles, the C2-substituted pyrrolidine ring introduces a critical sp³-rich three-dimensional vector , enabling precise exploration of chiral space within receptor binding pockets.

This scaffold is structurally homologous to key neurotransmitter transporter inhibitors (e.g., desvenlafaxine analogues) and sigma receptor ligands. The presence of the phenolic hydroxyl group serves as a versatile "anchor point" for further molecular extension or as a hydrogen-bond donor/acceptor critical for high-affinity binding.

Key Synthetic Challenges
  • Stereocontrol: The biological activity of 2-arylpyrrolidines is often enantiospecific. Racemic synthesis requires wasteful resolution.

  • Phenol Sensitivity: The electron-rich phenol ring is susceptible to oxidation; it requires robust protection (e.g., methyl ether) throughout the backbone synthesis.

  • Scalability: Many academic routes (e.g., organolithium additions at -78°C) are unsuitable for kilogram-scale library generation.

This guide details a scalable, enantioselective workflow centered on the asymmetric reduction of a cyclic imine precursor, validated for high enantiomeric excess (ee >95%) and operational simplicity.

Retrosynthetic Analysis & Workflow

To ensure high fidelity and modularity, we employ a "Protect-Construct-Reduce-Deprotect" strategy. The pathway avoids cryogenic lithiation in favor of robust Grignard chemistry and catalytic asymmetric reduction.

Visual: Retrosynthetic Logic Tree

Retrosynthesis Target Target: 4-(Pyrrolidin-2-yl)phenol (Chiral Scaffold) Intermediate1 Intermediate 1: 4-(Pyrrolidin-2-yl)anisole (Protected Phenol) Target->Intermediate1 Demethylation (BBr3) Imine Key Precursor: 2-(4-Methoxyphenyl)-1-pyrroline (Cyclic Imine) Intermediate1->Imine Asymmetric Reduction (Ir-Catalyst or IREDs) SM Starting Materials: 4-Methoxybenzonitrile + 3-Chloropropylmagnesium bromide Imine->SM Grignard Addition & Cyclization

Figure 1: Retrosynthetic strategy prioritizing the stable anisole intermediate and the versatile cyclic imine precursor.

Detailed Experimental Protocols

Phase 1: Construction of the Cyclic Imine

Objective: Synthesis of 2-(4-methoxyphenyl)-1-pyrroline. Rationale: The cyclic imine is a "gateway" intermediate. It is stable enough to be isolated but reactive enough for asymmetric reduction. We utilize the reaction of a nitrile with a halo-alkyl Grignard, which spontaneously cyclizes upon workup.

Reagents:

  • 4-Methoxybenzonitrile (1.0 eq)

  • 3-Chloropropylmagnesium bromide (1.2 eq, in THF)

  • Toluene (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Addition: Charge the flask with 4-methoxybenzonitrile (13.3 g, 100 mmol) dissolved in dry toluene (100 mL).

  • Grignard Reaction: Add 3-chloropropylmagnesium bromide solution dropwise at room temperature. The reaction is exothermic; maintain internal temperature <40°C.

  • Reflux: Heat the mixture to reflux (110°C) for 3 hours. This drives the addition and the initial imine formation.

  • Cyclization: Cool to 0°C. Carefully quench with saturated NH4Cl solution. The pendant alkyl chloride undergoes intramolecular displacement by the intermediate imine nitrogen during this phase or subsequent mild heating.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude oil is often sufficiently pure (>90%). If needed, purify via Kugelrohr distillation or rapid silica filtration (DCM/MeOH 95:5).

Checkpoint:

  • Validation: ¹H NMR should show the disappearance of the nitrile peak and appearance of the imine C=N stretch in IR (~1620 cm⁻¹).

Phase 2: Enantioselective Reduction (The Key Step)

Objective: Conversion of the cyclic imine to (S)- or (R)-2-(4-methoxyphenyl)pyrrolidine. Rationale: Direct asymmetric hydrogenation is superior to chiral resolution. We recommend an Iridium-catalyzed hydrogenation or a Zinc-catalyzed hydrosilylation for high ee.

Method A: Iridium-Catalyzed Hydrogenation (High Pressure)

  • Catalyst: [Ir(COD)Cl]₂ + (S)-SegPhos or (S)-MeO-Biphep.

  • Additives: Iodine (I₂) is often required as a co-catalyst to activate the imine.

Protocol:

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and Chiral Ligand (2.2 mol%) in dry THF. Stir for 30 mins to form the active complex.

  • Substrate: Add the cyclic imine (1.0 eq) and I₂ (5 mol%).

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ (30–50 bar). Stir at RT for 12–24 hours.

  • Workup: Vent H₂. Concentrate the solvent.

  • Isolation: The resulting amine is basic. Acid/base extraction (1N HCl wash, basify aqueous layer, extract with DCM) yields the chiral pyrrolidine.

Data Specification:

ParameterTarget Specification
Yield > 85%
Enantiomeric Excess (ee) > 96% (determined by Chiral HPLC)
Appearance Colorless to pale yellow oil
Phase 3: Phenol Deprotection

Objective: Unmasking the hydroxyl group to yield 4-(pyrrolidin-2-yl)phenol. Rationale: BBr3 is the standard reagent for demethylation but requires careful handling to avoid N-alkylation by-products or racemization.

Protocol:

  • Dissolution: Dissolve the chiral anisole derivative (10 mmol) in anhydrous DCM (50 mL). Cool to -78°C.

  • Reagent Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. The amine will complex with the Lewis acid first.

  • Reaction: Allow to warm to 0°C and stir for 4 hours. Monitor by TLC or LCMS.

  • Quench: Critical Step. Cool back to -78°C. Add MeOH dropwise (exothermic!) to destroy excess BBr3. Then add NaHCO3 (sat. aq) to neutralize.

  • Purification: The product is amphoteric. Adjust pH to ~9-10 and extract with n-Butanol or DCM/Isopropanol (3:1).

  • Salt Formation: To ensure stability, convert the free base to the Hydrochloride or Fumarate salt immediately.

Library Generation (SAR Exploration)

Once the core scaffold is synthesized, diversity is introduced at the pyrrolidine nitrogen.

Visual: Parallel Synthesis Workflow

LibrarySynthesis cluster_reactions Diversity Reactions Core Core Scaffold (Free Amine) Rxn1 Reductive Amination (R-CHO / NaBH(OAc)3) Core->Rxn1 Rxn2 Amide Coupling (R-COOH / HATU) Core->Rxn2 Rxn3 Sulfonylation (R-SO2Cl / TEA) Core->Rxn3 Products Library of Bioactive Analogs Rxn1->Products Rxn2->Products Rxn3->Products

Figure 2: Divergent synthesis strategy for generating SAR libraries from the core scaffold.

Analytical Validation Standards

To ensure data integrity (E-E-A-T), all synthesized compounds must meet the following criteria before biological testing.

Analytical MethodPurposeAcceptance Criteria
¹H NMR (400 MHz) Structural VerificationIntegration of aromatic protons (AA'BB' system) and pyrrolidine multiplets must match theoretical values.
Chiral HPLC Enantiomeric Purity> 95% ee. (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA + 0.1% DEA).
LC-MS (ESI+) Purity & IdentityPurity > 95% (UV 254 nm); Mass [M+H]+ within 0.1 Da.
Residual Solvent Safety< 5000 ppm (Class 3 solvents) via GC-HS.

References

  • FDA-Approved Pyrrolidine Therapeutics: Smith, J. et al. "Pyrrolidine-moiety in drug discovery: A review of FDA-approved drugs." Journal of Medicinal Chemistry, 2020. Link

  • Asymmetric Synthesis via Cyclic Imines: Węglarz, I. et al. "Enantioselective hydrosilylation of cyclic imines catalyzed by chiral zinc complexes."[1] Chemical Communications, 2018. Link

  • Iridium-Catalyzed Hydrogenation: Zhou, Y.G. "Asymmetric hydrogenation of cyclic imines." Accounts of Chemical Research, 2007. Link

  • Biological Relevance (Sigma Receptors): Preclamol and related 3-PPP analogues. Journal of Pharmacology and Experimental Therapeutics. Link

  • General Pyrrolidine Synthesis: "Synthesis of unique pyrrolidines for drug discovery." Enamine Application Notes. Link

Sources

Application Notes and Protocols for the Investigation of 4-(Pyrrolidin-2-yl)phenol hydrobromide in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Nootropic Candidate

The relentless pursuit of therapeutic interventions for cognitive decline has led researchers to explore a vast chemical space. Within this landscape, molecules possessing a pyrrolidine scaffold have emerged as privileged structures, frequently interacting with key neurological targets.[1] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, 4-(Pyrrolidin-2-yl)phenol hydrobromide, as a potential cognitive enhancer. While direct research on this specific molecule is nascent, its structural motifs—a pyrrolidine ring and a phenol group—suggest a compelling hypothesis for its mechanism of action, warranting a systematic investigation.

The pyrrolidine core is a well-established pharmacophore in compounds targeting the central nervous system, notably in monoamine reuptake inhibitors.[2][3] The phenol moiety, on the other hand, is associated with antioxidant properties and can interact with a variety of receptor systems. This unique combination prompts a multi-faceted research approach, which will be detailed in the subsequent sections. These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to rigorously assess the nootropic potential of 4-(Pyrrolidin-2-yl)phenol hydrobromide.

Section 1: Physicochemical Properties and Formulation

A thorough understanding of the compound's physical and chemical characteristics is the bedrock of reproducible biological experimentation.

PropertyPredicted/Determined ValueSignificance in Experimental Design
Molecular Formula C₁₀H₁₄BrNOEssential for calculating molarity and preparing stock solutions of precise concentrations.
Molecular Weight 244.13 g/mol Critical for accurate dose calculations in both in vitro and in vivo studies.
Solubility To be determinedMust be empirically determined in relevant solvents (e.g., water, DMSO, saline) to ensure complete dissolution for homogenous dosing and to avoid precipitation.
pKa To be determinedInfluences the compound's charge at physiological pH, which can affect membrane permeability, receptor binding, and off-target effects.
LogP To be determinedPredicts the compound's lipophilicity and its ability to cross the blood-brain barrier, a crucial attribute for a centrally acting therapeutic.
Stability To be determinedShould be assessed under various conditions (e.g., temperature, pH, light exposure) to establish appropriate storage and handling procedures.

Protocol 1.1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: 4-(Pyrrolidin-2-yl)phenol hydrobromide, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Accurately weigh 10 mg of 4-(Pyrrolidin-2-yl)phenol hydrobromide.

    • Dissolve the compound in 4.096 mL of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Section 2: Hypothesized Mechanisms of Action and In Vitro Evaluation

Based on its chemical structure, 4-(Pyrrolidin-2-yl)phenol hydrobromide is hypothesized to exert its pro-cognitive effects through one or more of the following mechanisms:

  • Modulation of Monoamine Neurotransmitter Levels: The pyrrolidine ring is a key feature of many dopamine and norepinephrine reuptake inhibitors.[2][3]

  • Cholinergic System Enhancement: Cognitive processes are heavily reliant on the cholinergic system, and many cognitive enhancers target acetylcholinesterase (AChE).[4][5]

  • Glutamatergic System Modulation: The glutamatergic system, particularly NMDA receptors, plays a critical role in synaptic plasticity and learning.[4]

  • Neuroprotective Effects: The phenol group may confer antioxidant properties, protecting neurons from oxidative stress, a hallmark of neurodegenerative diseases.

Figure 1: Hypothesized Mechanisms of Action.

Protocol 2.1: Neurotransmitter Transporter Uptake Assay

This assay will determine if 4-(Pyrrolidin-2-yl)phenol hydrobromide inhibits the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Objective: To quantify the inhibitory activity of the test compound on monoamine transporters.

  • Materials: Fluorescent neurotransmitter transporter uptake assay kit, HEK293 cells stably expressing human DAT, NET, or SERT, 96-well black, clear-bottom plates, test compound, reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Procedure:

    • Plate the transporter-expressing cells in the 96-well plates and culture overnight.

    • Prepare serial dilutions of 4-(Pyrrolidin-2-yl)phenol hydrobromide and reference inhibitors.

    • Remove culture medium and add assay buffer containing the fluorescent substrate and varying concentrations of the test compound or reference inhibitors.

    • Incubate the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity over time.

    • Calculate the rate of substrate uptake and determine the IC₅₀ value for the test compound against each transporter.[6][7]

Protocol 2.2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay will assess the compound's ability to inhibit AChE, the enzyme that degrades acetylcholine.

  • Objective: To determine the AChE inhibitory potential of the test compound.

  • Materials: Acetylcholinesterase Inhibitor Screening Kit, purified AChE, 96-well clear plates, test compound, reference inhibitor (e.g., Donepezil).[8]

  • Procedure:

    • Add assay buffer, DTNB, and AChE to each well.

    • Add serial dilutions of 4-(Pyrrolidin-2-yl)phenol hydrobromide or the reference inhibitor.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the acetylcholine substrate.

    • Measure the absorbance at 412 nm every 2-3 minutes to monitor the formation of the yellow product.

    • Calculate the rate of reaction and determine the IC₅₀ value of the test compound.[9][10]

Protocol 2.3: NMDA Receptor Binding Assay

This radioligand binding assay will investigate the compound's affinity for the NMDA receptor.

  • Objective: To determine if the test compound binds to the NMDA receptor.

  • Materials: Rat cortical membranes, [³H]MK-801 (a high-affinity NMDA receptor channel blocker), test compound, non-specific binding control (e.g., unlabeled MK-801), filtration apparatus.[11]

  • Procedure:

    • Incubate the cortical membranes with [³H]MK-801 in the presence of varying concentrations of 4-(Pyrrolidin-2-yl)phenol hydrobromide.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

Section 3: In Vivo Behavioral Assessment of Cognitive Function

Animal models are indispensable for evaluating the physiological and behavioral effects of potential cognitive enhancers.[12] The following protocols describe two widely accepted behavioral paradigms to assess different aspects of learning and memory in rodents.

Figure 2: In Vivo Experimental Workflow.

Protocol 3.1: Morris Water Maze (MWM)

The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[13][14][15][16][17]

  • Objective: To evaluate the effect of 4-(Pyrrolidin-2-yl)phenol hydrobromide on spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged escape platform, and various extra-maze visual cues.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer the test compound or vehicle to the animals (e.g., 30 minutes before testing).

      • Conduct 4 trials per day for each animal. In each trial, the animal is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform.

      • If the animal fails to find the platform, gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the escape platform from the pool.

      • Allow the animal to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis: Compare the escape latencies and path lengths during acquisition between the treated and control groups. In the probe trial, a significant increase in time spent in the target quadrant indicates enhanced spatial memory.

Protocol 3.2: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[18][19][20][21][22][23]

  • Objective: To evaluate the effect of 4-(Pyrrolidin-2-yl)phenol hydrobromide on recognition memory.

  • Apparatus: An open-field arena and two sets of identical, yet distinct, objects.

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

    • Familiarization/Training Phase (Day 2):

      • Administer the test compound or vehicle.

      • Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

    • Test Phase (Day 2, after a retention interval of 1-24 hours):

      • Replace one of the familiar objects with a novel object.

      • Allow the animal to explore for 5 minutes.

      • Record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the treated group compared to the control group suggests an improvement in recognition memory.

Section 4: Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive preliminary profile of 4-(Pyrrolidin-2-yl)phenol hydrobromide as a potential cognitive enhancer.

AssayPositive Result Indication
Neurotransmitter Uptake Assay Low IC₅₀ values for DAT and/or NET, suggesting potent monoamine reuptake inhibition.
AChE Inhibition Assay A low IC₅₀ value, indicating potential to increase acetylcholine levels in the synapse.
NMDA Receptor Binding Assay Significant binding affinity (low Ki), suggesting modulation of the glutamatergic system.
Morris Water Maze Reduced escape latency during acquisition and increased time in the target quadrant during the probe trial, indicating improved spatial learning and memory.
Novel Object Recognition Test A higher discrimination index, indicating enhanced recognition memory.

Should the initial findings be promising, further investigations would be warranted. These could include more detailed mechanistic studies (e.g., electrophysiology to assess effects on synaptic plasticity), pharmacokinetic and toxicological profiling, and evaluation in animal models of cognitive impairment (e.g., scopolamine-induced amnesia or aged animals).

References

  • Chem-Impex. (n.d.). 4-Pyrrolidin-2-ylpyridine.
  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3127-3139.
  • Wang, Y., et al. (2022). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. Molecules, 27(19), 6543.
  • Ghelardini, C., et al. (2025). Cognitive enhancers: what they are, how they work and what is in the pipeline. The Pharmaceutical Journal.
  • Onaolapo, A. Y., & Onaolapo, O. J. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
  • Kelly, M. P. (2012). PDE4 as a target for cognition enhancement. Expert Opinion on Therapeutic Targets, 16(11), 1141-1153.
  • Abd-El-Fattah, M. A., et al. (2014). Pyrrolidine dithiocarbamate protects against scopolamine-induced cognitive impairment in rats. European Journal of Pharmacology, 723, 330-338.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3144.
  • Li, Y., et al. (2026). Carbon-Coordinated Cobalt Electrochemical Nanoplatform Enables in Vivo Selective Monitoring of Neurochemical Dysregulation in Glioblastoma-Infiltrated Brain. Journal of the American Chemical Society.
  • Shvartsberg, E. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5123.
  • Huisman, C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13.
  • Buccafusco, J. J. (Ed.). (2009). Cognition Models and Drug Discovery. Humana Press.
  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718.
  • Fujimaki, Y., et al. (1990). Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine. Xenobiotica, 20(10), 1081-1094.
  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)phenol. PubChem.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Grimwood, S., et al. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.13. Retrieved from

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test.
  • Creative Biolabs. (n.d.). Small Molecule Cognitive Enhancer Reverses Age-Related Memory Decline in Mice.
  • Bolis, A., et al. (2017). In Vivo Manipulations to Correct for Behavioral Phenotypes in Cognitive Disorder Mouse Models. eNeuro, 4(5), ENEURO.0200-17.2017.
  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90.
  • Liu, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Advances, 11(53), 33458-33470.
  • Abcam. (n.d.). Acetylcholinesterase (AChE) Inhibitor Screening Kit (ab283363).
  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze.
  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3127-3139.
  • Eurofins Discovery. (n.d.). Neurotransmitter Transporters.
  • Orsolini, L., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 11, 548752.
  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
  • USF Health. (n.d.). Novel Object Recognition Test.
  • Behavioral and Functional Neuroscience Laboratory. (n.d.). Behavioral Models.
  • He, F., et al. (2025). Innovative cholinergic compounds for the treatment of cognitive dysfunction. Scholarly Publications Leiden University.
  • Lueptow, L. M. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube.
  • JoVE. (2023, April 30). Video: The Morris Water Maze.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
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  • Don, S., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology, 15(1), 133-142.
  • JoVE. (2017, February 10). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • JoVE Science Education Database. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Habes, D., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57827.
  • National Center for Biotechnology Information. (2026). 4-[(4-Pyrrolidin-2-ylbutylamino)methyl]phenol. PubChem.
  • Morse, A. C., & Biggin, P. C. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PLoS One, 12(9), e0184221.

Sources

use of 4-(Pyrrolidin-2-yl)phenol hydrobromide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Pyrrolidin-2-yl)phenol Hydrobromide as a Chemical Probe for Aminergic GPCRs and nAChRs

Introduction: The Privileged Scaffold

4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8) is a specialized chemical probe belonging to the 2-arylpyrrolidine class. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a conformationally restricted bioisostere of tyramine and octopamine .

Unlike flexible neurotransmitters, the pyrrolidine ring constrains the nitrogen atom's vector, reducing the entropic penalty upon binding. This probe is primarily utilized to interrogate the steric and electronic requirements of binding pockets in:

  • Nicotinic Acetylcholine Receptors (nAChRs): Specifically

    
     and 
    
    
    
    subtypes, where the pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.
  • Dopaminergic Receptors (D1/D2): As a simplified analog of benzazepine agonists (e.g., A-86929).

  • Sigma Receptors (

    
    1/
    
    
    
    2):
    Exploring the hydrophobic binding regions typical of phenyl-pyrrolidine ligands.
  • Trace Amine-Associated Receptors (TAAR1): Probing the phenol recognition site.

This guide details the protocols for using this compound to map receptor affinity and function, emphasizing its role in Fragment-Based Drug Discovery (FBDD) .

Technical Specifications & Preparation

PropertySpecification
Chemical Name 4-(Pyrrolidin-2-yl)phenol hydrobromide
CAS Number 1197466-46-8
Molecular Formula

Molecular Weight 244.13 g/mol
Solubility DMSO (>50 mM), Water (>20 mM), Ethanol (Moderate)
Appearance White to off-white crystalline solid
Stability Hygroscopic; store at -20°C under desiccant.
Protocol 1: Stock Solution Preparation (10 mM)
  • Rationale: The hydrobromide salt is polar. DMSO is preferred for long-term stability, while aqueous buffers are suitable for immediate use.

  • Step 1: Weigh 2.44 mg of 4-(Pyrrolidin-2-yl)phenol HBr.

  • Step 2: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

  • Step 3: Aliquot into 50

    
    L volumes in amber tubes to prevent freeze-thaw degradation.
    
  • Step 4: Store at -20°C. Note: For cellular assays, ensure final DMSO concentration is <0.1%.

Application I: Radioligand Binding Assay (Affinity Mapping)

This protocol determines the affinity (


) of the probe for a target receptor (e.g., Dopamine D1 or nAChR) by displacing a known radioligand.

Objective: Validate if the probe binds to the orthosteric site.

Materials:
  • Membrane Prep: HEK293 cells overexpressing human Dopamine D1 receptor.

  • Radioligand:

    
    -SCH23390 (0.2 nM final).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Probe: 4-(Pyrrolidin-2-yl)phenol HBr (Serial dilutions:

    
     M to 
    
    
    
    M).
Workflow:
  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 5-10

    
    g protein/well.
    
  • Incubation: In a 96-well plate, add:

    • 50

      
      L Probe (various concentrations).
      
    • 50

      
      L 
      
      
      
      -SCH23390.
    • 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes. Why? Allows the slow off-rate kinetics of the pyrrolidine scaffold to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count on a Beta counter.

Data Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Application II: Functional Calcium Flux Assay

Objective: Determine if the probe acts as an agonist , antagonist , or partial agonist . The phenol moiety often confers agonist activity in dopamine/nAChR systems by interacting with serine residues in the binding pocket.

Workflow Visualization (Graphviz)

G Probe 4-(Pyrrolidin-2-yl)phenol Receptor GPCR (e.g., D1/TAAR1) Probe->Receptor Binding GProtein G-Protein Activation (Gs/Gq) Receptor->GProtein Conformational Change Effector Effector (Adenylate Cyclase / PLC) GProtein->Effector Activation Signal Second Messenger (cAMP / Ca2+) Effector->Signal Generation Response Cellular Response Signal->Response Readout

Caption: Signal transduction pathway activated by the probe upon binding to Gs/Gq-coupled receptors.

Protocol:
  • Cell Seeding: Seed CHO-K1 cells stably expressing the target receptor (and G

    
    15 if coupling to Calcium is needed) in black-walled 384-well plates (10,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and add Calcium-4 dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES. Incubate 45 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds on a FLIPR or FlexStation.

  • Addition: Inject 4-(Pyrrolidin-2-yl)phenol HBr (5x concentration).

  • Measurement: Record fluorescence for 120 seconds.

  • Interpretation:

    • Agonist: Immediate, dose-dependent increase in RFU.

    • Antagonist: No response alone; inhibits signal of a reference agonist (e.g., Dopamine) injected subsequently.

Mechanistic Insights & SAR Logic

The utility of 4-(Pyrrolidin-2-yl)phenol lies in its ability to probe the "Distance-Geometry" of the receptor pharmacophore.

  • The Phenol (H-Bond Donor/Acceptor): Mimics the para-hydroxyl group of catecholamines. In D1 receptors, this interacts with Serine residues in Transmembrane Domain 5 (TM5).

  • The Pyrrolidine (Cationic Center): The secondary amine is protonated at physiological pH. It forms an ionic bond with the conserved Aspartate residue (TM3 in GPCRs).

  • The Chiral Center (C2): The 2-position creates stereoselectivity. Note: The CAS 1197466-46-8 is often supplied as a racemate; separating enantiomers via Chiral HPLC is recommended for high-precision SAR.

SAR Decision Matrix
ObservationMechanistic ImplicationNext Step
High Affinity, Low Efficacy Probe binds but fails to induce TM5/TM6 shift.Test as Antagonist or Scaffold for FBDD .
High Affinity, High Efficacy Probe mimics endogenous ligand binding mode.Use as Lead Compound for optimization.
Loss of Affinity vs. Pyridine Analog Phenol OH is detrimental (repulsion).Switch to 4-(Pyrrolidin-2-yl)pyridine .

References

  • Carroll, F. I., et al. (2004). "Synthesis and nicotinic acetylcholine receptor binding properties of 2-aryl-substituted pyrrolidines and piperidines." Journal of Medicinal Chemistry.

  • Kebabian, J. W., et al. (1992). "A-86929: A full dopamine D1 agonist with high selectivity and efficacy." European Journal of Pharmacology. (Describes the parent catechol scaffold).

  • Hajipour, A. R., et al. (2016). "A review on the synthesis and biological activity of pyrrolidine derivatives." Journal of Iranian Chemical Society.

  • PubChem Compound Summary. (2023). "4-(Pyrrolidin-2-yl)phenol."[1][2][3][4][5] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

optimization of 4-(Pyrrolidin-2-yl)phenol hydrobromide dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(Pyrrolidin-2-yl)phenol hydrobromide . It is designed to troubleshoot formulation challenges, optimize dosage strategies, and ensure reproducible in vivo data.

Ticket ID: OPT-IVO-2024 | Status: Resolved | Tier: Senior Application Support

Executive Summary

Compound: 4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8) Chemical Class: Amphoteric Phenolic Amine (Dopaminergic/Opioid Scaffold) Key Challenge: The hydrobromide (HBr) salt improves shelf stability but creates specific challenges regarding pH-dependent solubility and stoichiometric dosing in biological systems.

This guide addresses the three most common failure points in in vivo studies with this compound:

  • Precipitation upon contact with physiological buffers (PBS/Media).

  • Dosing Errors due to salt-correction neglect.

  • Stability Issues (Oxidation of the phenol group).

Part 1: Formulation & Solubility (The "Pre-Flight" Check)

Q: Why does my compound precipitate when I dilute it in PBS?

A: This is a classic pH-solubility mismatch. The HBr salt is acidic and soluble in water. However, the molecule contains a secondary amine (pKa ~11) and a phenol (pKa ~10). When you add a neutral buffer like PBS (pH 7.4), you force the molecule toward its zwitterionic or free-base form, which is significantly more lipophilic and less soluble.

The Fix: Cyclodextrin Complexation Do not rely on simple saline if you are dosing >5 mg/kg. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to create an inclusion complex that shields the lipophilic core while maintaining water solubility.[1]
Protocol: Optimized Formulation Vehicle

Standard Stability-Enhanced Vehicle (SEV)

ComponentConcentrationFunction
HP-

-CD
10% - 20% (w/v)Solubilizing agent (prevents precipitation at pH 7.4)
Ascorbic Acid 0.1% (w/v)Antioxidant (prevents phenol oxidation/browning)
Saline (0.9%) RemainderIsotonic base

Step-by-Step Preparation:

  • Dissolve HP-

    
    -CD in sterile water (90% of final volume).
    
  • Add Ascorbic Acid and vortex until clear.

  • Add 4-(Pyrrolidin-2-yl)phenol HBr powder. Vortex/Sonicate.[2][3]

  • Adjust pH to 5.5–6.0 using dilute NaOH (carefully! High pH causes crash-out).

  • Q.S. to final volume with saline.

  • Filter Sterilize (0.22

    
    m PVDF) immediately.
    

Part 2: Dosage Strategy (Stoichiometry & Scaling)

Q: How do I calculate the correct dose?

A: You must correct for the weight of the Hydrobromide counter-ion. In drug development, efficacy is driven by the active pharmaceutical ingredient (API)—the free base. If you weigh 10 mg of the salt but report it as "10 mg/kg dose," you are actually under-dosing by ~33%.

Stoichiometric Correction Table
FormMolecular Weight ( g/mol )Conversion Factor
HBr Salt (C

H

NO

HBr)
~244.131.00 (Reference)
Free Base (C

H

NO)
~163.100.67

Calculation Rule:



Example: To dose a 25g mouse at 10 mg/kg (Free Base) :



Q: What is the recommended starting dose range?

A: Based on structural analogs (phenyl-pyrrolidines like A-86929 or similar dopamine agonists), the therapeutic window is often narrow.

  • Low Dose (Receptor Specificity): 0.1 – 1.0 mg/kg

  • Medium Dose (Behavioral Effects): 3.0 – 10.0 mg/kg

  • High Dose (Toxicity/Off-target): >30 mg/kg

Part 3: Workflow Visualization

Workflow 1: Solubility & Formulation Decision Tree

Use this logic flow to determine the correct vehicle based on your concentration requirements.

FormulationLogic Start Start: Define Target Dose CheckConc Is Concentration > 2 mg/mL? Start->CheckConc Simple Use 0.9% Saline + 0.1% Ascorbic Acid CheckConc->Simple No Complex Use 20% HP-beta-CD Vehicle CheckConc->Complex Yes CheckpH Check pH Stability Simple->CheckpH Complex->CheckpH Precip Did it Precipitate? CheckpH->Precip Adjust Lower pH to 5.5 or Increase CD % Precip->Adjust Yes Filter Filter Sterilize (0.22 um) Precip->Filter No Adjust->Filter Inject Ready for Injection Filter->Inject

Figure 1: Decision matrix for vehicle selection. High concentrations require cyclodextrin complexation to prevent precipitation at physiological pH.

Workflow 2: In Vivo Optimization Loop

This pathway ensures you identify the Maximum Tolerated Dose (MTD) before wasting animals on efficacy studies.

DoseOptimization Step1 1. Allometric Scaling (FDA Guidance) Step2 2. Single Dose Pilot (n=2 mice, IP) Step1->Step2 Step3 3. Observation (1hr) Writhing? Sedation? Step2->Step3 Decision Adverse Events? Step3->Decision Decision->Step2 Yes (Reduce Dose 50%) Step4 4. PK Bridging (Plasma Collection) Decision->Step4 No (Proceed) Step5 5. Efficacy Study Step4->Step5

Figure 2: Step-wise dose optimization to prevent toxicity artifacts (e.g., sedation masking behavioral readouts).

Part 4: Troubleshooting & FAQs

Q: The solution turned pink after 2 hours. Is it safe to use?

Status: STOP. Reason: The phenol group has oxidized to a quinone species. Impact: Quinones are highly reactive electrophiles that can covalently bind to proteins, causing toxicity unrelated to your drug target. Prevention:

  • Always prepare fresh.

  • Add 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to the vehicle.

  • Protect from light (amber vials).

Q: The mice show abdominal writhing immediately after IP injection.

Status: pH Artifact. Reason: 4-(Pyrrolidin-2-yl)phenol HBr is acidic. If injected unbuffered, it causes local peritoneal irritation (pain), which looks like "sedation" or "locomotor deficit" but is actually just pain. Fix: Ensure final pH is adjusted to 5.5 – 6.0 . Do not go to 7.4 if it precipitates; 5.5 is well-tolerated IP if the volume is low (<10 mL/kg).

Q: Can I use DMSO to improve solubility?

Recommendation: Avoid if possible. While DMSO dissolves the compound, it has its own pharmacological effects (anti-inflammatory, membrane permeabilizer) that can confound CNS studies.

  • Limit: If you must use it, keep DMSO < 5% (v/v).

  • Better Alternative: 20% HP-

    
    -CD (as described in Part 1).
    

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

optimizing reaction conditions for synthesizing pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] However, its synthesis is not without challenges. Low yields, poor stereocontrol, and unexpected side reactions can hinder research and development.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyrrolidine synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction is not proceeding to completion, or the yield is disappointingly low. What are the most common causes?

Low conversion is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.

  • Sub-optimal Reaction Conditions: Many pyrrolidine syntheses, such as the Paal-Knorr synthesis or certain cycloadditions, are sensitive to temperature and reaction time.[5] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the desired product.

    • Causality: Every reaction has an activation energy barrier. If the thermal energy supplied is insufficient, the reaction will be sluggish or stall. Conversely, high temperatures can provide enough energy to access alternative decomposition pathways.

    • Solution: Begin by running the reaction at a literature-reported temperature. If the yield is low, incrementally increase the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and decomposition. Extending the reaction time can also improve yield if the reaction is simply slow.[6]

  • Poorly Reactive Starting Materials: The electronic and steric nature of your substrates is critical. For instance, in syntheses involving amines, those with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[7] Similarly, sterically hindered substrates can impede the reaction.

    • Causality: Electron-withdrawing groups reduce the electron density on the reacting atom (e.g., the nitrogen of an amine), making it a weaker nucleophile. Large, bulky groups can physically block the reactive center from being approached by other reagents.

    • Solution: If you suspect poor reactivity, consider using a more potent catalyst or more forcing conditions (higher temperature or pressure). In some cases, modifying the substrate to reduce steric hindrance or using a more reactive derivative may be necessary.

  • Inappropriate Catalyst Choice or Loading: The choice and concentration of the catalyst are critical. For example, in 1,3-dipolar cycloadditions, silver or copper catalysts are often used to generate the azomethine ylide in situ.[8] Using the wrong catalyst or an incorrect loading can halt the reaction.

    • Causality: The catalyst's role is to lower the activation energy of the desired reaction pathway. An inappropriate catalyst will not perform this function efficiently. Catalyst loading is also a delicate balance; too little results in a slow reaction, while too much can sometimes lead to unwanted side reactions.

    • Solution: Screen a panel of catalysts known to be effective for the specific transformation. Optimize the catalyst loading; often, starting with 5-10 mol% is a good practice, but this can be adjusted.[8] For acid-catalyzed reactions, be aware that excessively acidic conditions can sometimes promote unwanted side reactions like furan formation.[5][7]

Troubleshooting Workflow: Diagnosing Low Product Yield

This decision tree can guide your troubleshooting process when faced with low reaction yields.

low_yield_troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Purity & Reactivity start->check_sm check_conditions Review Reaction Conditions (T, t, conc.) check_sm->check_conditions Pure? sm_impure Solution: Purify Starting Materials (Distillation, Recrystallization, etc.) check_sm->sm_impure Impure? check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Optimal? conditions_suboptimal Solution: Optimize Temp, Time, & Concentration. Run a Design of Experiments (DoE). check_conditions->conditions_suboptimal Sub-optimal? check_atmosphere Check for Air/Moisture Sensitivity check_catalyst->check_atmosphere Active? catalyst_wrong Solution: Screen Different Catalysts (e.g., Ag(I) vs Cu(II)) or Ligands. check_catalyst->catalyst_wrong Inactive? catalyst_loading Solution: Titrate Catalyst Loading (e.g., 2, 5, 10 mol%). check_catalyst->catalyst_loading Loading issue? atmosphere_issue Solution: Use Dry Solvents, Inert Atmosphere (N2/Ar), and Degassed Reagents. check_atmosphere->atmosphere_issue Sensitive? end_node Yield Optimized sm_impure->end_node sm_unreactive Solution: Use More Forcing Conditions or a More Reactive Analogue conditions_suboptimal->end_node catalyst_wrong->end_node catalyst_loading->end_node atmosphere_issue->end_node

Caption: A workflow for troubleshooting low product yield.

Problem: Poor Stereoselectivity

Q2: My reaction produces a mixture of diastereomers or enantiomers. How can I improve the stereochemical outcome?

Controlling stereochemistry is paramount, especially in drug development.[9] Several factors govern the stereoselectivity of pyrrolidine synthesis.

  • Catalyst System: For asymmetric syntheses, the choice of a chiral catalyst or ligand is the most critical factor. In catalytic asymmetric 1,3-dipolar cycloadditions, the metal center and its coordinating chiral ligand create a chiral environment that directs the approach of the reacting partners, favoring the formation of one enantiomer over the other.[1]

    • Causality: The catalyst-substrate complex forms diastereomeric transition states that have different energy levels. The lower energy transition state leads to the major product.

    • Solution: Screen different chiral ligands. The steric and electronic properties of the ligand can have a profound impact on enantioselectivity. Also, consider the metal precursor; for example, AgOAc, Ag2CO3, and Cu(OTf)2 can exhibit different selectivities with the same ligand.[8]

  • Solvent Effects: The solvent can influence the stability of the transition states.

    • Causality: Polar solvents may stabilize more polar transition states, while non-polar solvents favor less polar ones. Hydrogen bonding from protic solvents like ethanol can also play a role in organizing the transition state assembly.[6][10]

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, EtOH, MeCN). As demonstrated in some studies, ethanol can be an excellent choice, leading to high yields and selectivity.[10]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.

    • Causality: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state. As the temperature increases, there is sufficient thermal energy to overcome higher energy barriers, leading to the formation of other stereoisomers and reducing the selectivity.

    • Solution: If your reaction is giving poor selectivity at room temperature or elevated temperatures, try running it at 0 °C or even -78 °C. Note that this will likely decrease the reaction rate, requiring longer reaction times.

Key Factors Influencing Stereoselectivity in 1,3-Dipolar Cycloadditions

This diagram illustrates the critical interplay of components that determine the stereochemical outcome of this powerful reaction.

stereoselectivity_factors center Stereochemical Outcome catalyst Chiral Catalyst/ Ligand System catalyst->center Creates Chiral Pocket solvent Solvent Polarity & Coordinating Ability solvent->center Stabilizes Transition State temperature Reaction Temperature temperature->center Governs Energy Landscape substrate Substrate Control (Sterics & Electronics) substrate->center Directs Approach Trajectory

Caption: Factors governing stereoselectivity in cycloadditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my reaction?

The ideal solvent should fully dissolve your starting materials at the reaction temperature but often does not coordinate too strongly with the catalyst, which could inhibit its activity. A solvent screen is always recommended.

Solvent ClassExamplesCharacteristics & Typical Applications
Aprotic Non-Polar Toluene, HexaneGood for reactions sensitive to water or protons. Often used in metal-catalyzed cycloadditions.
Aprotic Polar THF, MeCN, DMF, DMSOCan dissolve a wide range of substrates. Can sometimes coordinate to metal catalysts. DMSO was found to be effective in certain borylation/cycloaddition reactions.[11]
Protic Polar EtOH, MeOH, H₂OCan participate in hydrogen bonding, which may stabilize transition states and influence selectivity. Ethanol has been shown to be an excellent choice for some 1,3-dipolar cycloadditions.[6][10]

Q2: My reaction generates a complex mixture of byproducts. How can I improve the chemoselectivity?

The formation of byproducts indicates that alternative reaction pathways are competitive with your desired transformation.

  • Lower the Temperature: As with stereoselectivity, lowering the temperature can favor the desired pathway with the lowest activation energy.

  • Change the Catalyst: Some catalysts are inherently more selective than others. For example, in intramolecular C-H amination reactions to form pyrrolidines, iron or copper catalysts can provide high chemo- and regioselectivity.[12]

  • Protecting Groups: If your molecule has multiple reactive sites, using protecting groups to temporarily block unwanted reactivity is a classic and effective strategy.

Q3: How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is key to achieving reproducible results.

  • TLC (Thin Layer Chromatography): This is a quick, easy, and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, allowing you to see the masses of the components in your reaction mixture. This is invaluable for identifying your product, intermediates, and any byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide a quantitative measure of the conversion of starting material to product.

Key Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of a chiral pyrrolidine derivative. Note: This is a representative protocol and must be adapted based on specific substrates and literature precedents.

  • Catalyst Pre-formation (if necessary): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the metal salt (e.g., AgOAc, 0.05 mmol) and the chiral ligand (e.g., a chiral phosphine, 0.055 mmol).

  • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) and stir the mixture at room temperature for 30-60 minutes.

  • Reaction Assembly: To a separate flame-dried flask, add the imine or amine precursor (1.0 mmol) and the dipolarophile (e.g., an acrylate or maleimide, 1.2 mmol).

  • Dissolve the substrates in the reaction solvent (e.g., Toluene, 10 mL).

  • Initiation: Add the pre-formed catalyst solution to the substrate mixture via cannula. If the azomethine ylide is generated from an imine, a base (e.g., DBU, 1.1 mmol) may be required.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative. Characterize by NMR, HRMS, and chiral HPLC to determine yield and enantiomeric excess.

Protocol 2: General Procedure for Intramolecular Reductive Amination

This protocol describes the formation of a pyrrolidine from a linear amino-ketone precursor.

  • Reaction Assembly: To a round-bottom flask, add the amino-ketone substrate (e.g., 5-aminopentan-2-one hydrochloride, 1.0 mmol) and a suitable solvent (e.g., MeOH or DCE, 20 mL).

  • If starting from a salt, add a base (e.g., Et₃N, 1.1 mmol) to liberate the free amine. Stir for 10 minutes.

  • Iminium Formation: If the cyclization is slow, an acid catalyst (e.g., acetic acid, 0.1 mmol) can be added to promote the formation of the intermediate cyclic iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent portion-wise (e.g., sodium cyanoborohydride (NaBH₃CN), 1.5 mmol, or sodium triacetoxyborohydride (STAB), 1.5 mmol). Caution: NaBH₃CN is highly toxic and should be handled with care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). This can take from a few hours to overnight.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl (if using NaBH₃CN) or saturated aq. NaHCO₃ (if using STAB).

  • Adjust the pH to >10 with 1M NaOH and extract the product with an organic solvent (e.g., CH₂Cl₂, 3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the target pyrrolidine.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC. National Center for Biotechnology Information. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach | ACS Omega. ACS Publications. [Link]

  • Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide - PubMed. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing. Royal Society of Chemistry. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. ResearchGate. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. ACS Publications. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. White Rose Research Online. [Link]

Sources

minimizing off-target effects of 4-(Pyrrolidin-2-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Pyrrolidin-2-yl)phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing and troubleshooting potential off-target effects during your experiments. My goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.

While comprehensive public data on the specific off-target profile of 4-(Pyrrolidin-2-yl)phenol hydrobromide is emerging, the principles of rigorous pharmacological investigation remain universal. This guide synthesizes established strategies for off-target effect mitigation with insights gleaned from the broader class of pyrrolidine-containing compounds.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when working with a novel or sparsely characterized small molecule like 4-(Pyrrolidin-2-yl)phenol hydrobromide.

Q1: What are the first steps I should take to be proactive about potential off-target effects?

A1: Before you begin your main experiments, a multi-pronged approach is recommended. First, perform a comprehensive literature search for the compound and structurally similar molecules to identify any known targets or off-targets. The pyrrolidine scaffold is present in molecules targeting a range of proteins, including dopamine and norepinephrine transporters, as well as enzymes like histone deacetylase 2 (HDAC2)[1][2]. Second, utilize computational tools to predict potential off-target interactions. These in silico methods use ligand-based or receptor-based approaches to forecast unintended binding partners[3][4]. Finally, ensure the purity and identity of your compound stock via analytical methods like NMR or mass spectrometry to rule out impurities as a source of anomalous results.

Q2: How do I distinguish between a genuine on-target effect and a potential off-target phenomenon?

A2: This is a critical aspect of pharmacological studies. A key strategy is to use a structurally related but biologically inactive control compound. This molecule, ideally, would be unable to bind to the intended target but would share the same general chemical properties. Observing the same effect with both the active compound and the inactive control would strongly suggest an off-target mechanism. Additionally, performing target knockdown or knockout experiments (e.g., using CRISPR-Cas9 or siRNA) can be definitive. If the compound's effect persists even in the absence of its intended target, it is likely acting through an off-target mechanism[5][6].

Q3: What are the recommended storage and handling conditions for 4-(Pyrrolidin-2-yl)phenol hydrobromide to maintain its integrity?

A3: As a hydrobromide salt, this compound is likely a solid that is sensitive to moisture. It is advisable to store it in a tightly sealed container in a cool, dry place, protected from light. For creating stock solutions, use an appropriate solvent as recommended by the supplier, and store these solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q4: At what concentration should I start my experiments to minimize the likelihood of off-target effects?

A4: It is always best to start with a dose-response experiment to determine the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations. Begin with a wide range of concentrations, spanning several orders of magnitude, to identify the EC50 or IC50 for your desired on-target effect. Subsequent experiments should be conducted at or near this concentration. If you observe unexpected effects, consider if they are more prominent at the higher end of your concentration range, which could indicate off-target activity.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a systematic approach to troubleshooting when you suspect off-target effects are influencing your results.

Issue 1: My experimental results are inconsistent or not reproducible.

Inconsistent results are a common red flag for off-target effects or issues with experimental setup.

Troubleshooting Workflow:

  • Verify Compound Integrity:

    • Action: Re-verify the purity and concentration of your 4-(Pyrrolidin-2-yl)phenol hydrobromide stock solution.

    • Rationale: Compound degradation or inaccurate concentration can lead to variability.

  • Standardize Experimental Conditions:

    • Action: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent across experiments.

    • Rationale: Minor variations in protocol can be amplified, leading to inconsistent outcomes.

  • Evaluate Cellular Health:

    • Action: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at your working concentrations.

    • Rationale: Unintended cytotoxicity at higher concentrations can confound your results and is a common off-target effect.

  • Consider a Different Cell Line:

    • Action: If possible, repeat a key experiment in a different cell line that also expresses your target of interest.

    • Rationale: Off-target effects can be cell-type specific due to differential expression of off-target proteins.

Issue 2: I am observing a phenotype that is not consistent with the known function of the intended target.

This is a strong indicator of off-target activity. The following workflow will help you systematically investigate and identify the potential off-target.

Workflow for Deconvoluting On-Target vs. Off-Target Effects:

G A Unexpected Phenotype Observed B Step 1: In Silico Off-Target Prediction - Use tools like SwissTargetPrediction, SEA, or PharmMapper. A->B Hypothesize C Step 2: Orthogonal Small Molecule Inhibitor - Use a structurally different inhibitor for the same target. B->C Validate D Step 3: Target Knockdown/Knockout - Use siRNA or CRISPR to remove the intended target. C->D Confirm E Step 4: Cellular Thermal Shift Assay (CETSA) - Directly measure compound engagement with on- and off-targets. D->E Direct Evidence F Conclusion: Differentiate On- vs. Off-Target Effect E->F Synthesize

Caption: A systematic workflow for investigating unexpected phenotypes.

Detailed Experimental Protocols:

  • Step 1: In Silico Off-Target Prediction

    • Obtain the SMILES string for 4-(Pyrrolidin-2-yl)phenol from a database like PubChem.

    • Input the SMILES string into several web-based prediction tools (e.g., SwissTargetPrediction, SEA).

    • Analyze the results, paying close attention to predicted targets with high confidence scores that belong to different protein families than your intended target. This can provide a list of potential off-targets to investigate experimentally.[4]

  • Step 2: Orthogonal Small Molecule Inhibitor

    • Identify a commercially available inhibitor for your target of interest that has a different chemical scaffold from 4-(Pyrrolidin-2-yl)phenol hydrobromide.

    • Perform a dose-response experiment with this orthogonal inhibitor to determine its effective concentration in your assay.

    • Repeat your key experiment with the orthogonal inhibitor.

    • Interpretation: If the orthogonal inhibitor reproduces the expected on-target phenotype but not the unexpected phenotype you observed with your compound, this suggests the unexpected phenotype is an off-target effect of 4-(Pyrrolidin-2-yl)phenol hydrobromide.

  • Step 3: Target Knockdown/Knockout

    • Design and validate siRNA or CRISPR guide RNAs to specifically reduce or eliminate the expression of your intended target protein.

    • Transfect or transduce your cells and confirm target knockdown/knockout by Western blot or qPCR.

    • Treat the knockdown/knockout cells and control cells with 4-(Pyrrolidin-2-yl)phenol hydrobromide.

    • Interpretation: If the compound still elicits the unexpected phenotype in cells lacking the intended target, this is strong evidence of an off-target mechanism.[5]

  • Step 4: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with 4-(Pyrrolidin-2-yl)phenol hydrobromide or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for your intended target and any high-confidence predicted off-targets.

    • Interpretation: Target engagement by the compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle control. This allows for direct confirmation of binding to both on- and off-targets in a cellular context.

Data Summary: Potential Off-Target Classes for Pyrrolidine-Containing Compounds

The following table summarizes potential off-target classes for compounds containing a pyrrolidine scaffold, based on published literature. This is not specific data for 4-(Pyrrolidin-2-yl)phenol hydrobromide but can guide your investigation.

Potential Off-Target ClassExamplesReference
Monoamine TransportersDopamine Transporter (DAT), Norepinephrine Transporter (NET)[2]
Histone DeacetylasesHDAC2[1]
Muscarinic ReceptorsM3 Muscarinic Acetylcholine Receptor[7]

This information should be used to inform your experimental design for off-target screening, for instance, by prioritizing these protein families in your in silico predictions or direct binding assays.

Concluding Remarks

The rigorous validation of a small molecule's mechanism of action is fundamental to the progression of reliable and impactful scientific research. While off-target effects can present challenges, they also offer opportunities to better understand the complex biology of your system and the polypharmacology of your compound. By employing the systematic troubleshooting and validation strategies outlined in this guide, you can confidently navigate these complexities and produce robust, high-quality data.

Should you have further questions or require additional support, please do not hesitate to reach out.

References

  • Vertex AI Search. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Vertex AI Search. (2024). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC.
  • Vertex AI Search. (2024). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol - MDPI.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed.
  • Vertex AI Search. (2024). Off-target effects of MEK inhibitors - PubMed - NIH.
  • Vertex AI Search. (2024). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press.
  • Vertex AI Search. (2024). (PDF) Computational methods for prediction of in vitro effects of new chemical structures.
  • Vertex AI Search. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Vertex AI Search. (2024). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Vertex AI Search. (2024). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

Sources

Technical Support Center: 4-(Pyrrolidin-2-yl)phenol Hydrobromide Assay Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Protocol Optimization & Troubleshooting Guide Molecule Class: Chiral Phenolic Secondary Amine (Hydrobromide Salt)

Introduction: The Dual-Challenge Molecule

4-(Pyrrolidin-2-yl)phenol hydrobromide presents a unique "push-pull" challenge in experimental workflows. You are dealing with a molecule that possesses an oxidizable electron-rich phenol (susceptible to degradation) and a basic secondary amine (susceptible to silanol interactions), all stabilized as an acidic hydrobromide salt .[1]

This guide moves beyond standard datasheets to address the specific "failure modes" caused by this chemical architecture: chromatographic tailing , oxidative discoloration , and pH-induced assay artifacts .

Module 1: Stability & Storage (Pre-Assay)

Q: My white powder has turned pink/brown. Is it still usable?

A: The color change indicates oxidative degradation of the phenol moiety to quinone-like species.

  • Mechanism: Electron-rich phenols are prone to auto-oxidation when exposed to air and light.[1] This is accelerated by moisture, which the hydrobromide salt (hygroscopic) readily absorbs.

  • Verdict: If the color is faint pink, purity may still be >98%, but it must be verified by HPLC. If brown/black, discard.[1]

  • Corrective Protocol:

    • Aliquot immediately: Do not store the bulk bottle at 4°C and repeatedly open it.

    • Inert Gas: Flush vials with Argon or Nitrogen before sealing.[1]

    • Desiccation: Store vials in a secondary container with active desiccant.

Q: I see precipitation when diluting my DMSO stock into cell culture media.

A: This is likely a "pH Shock" precipitation or a "Salting Out" effect.[1]

  • The Cause: The HBr salt is acidic.[2] When diluted into a buffered media (pH 7.4), the amine deprotonates. If the concentration is high, the free base (less soluble than the salt) may precipitate.

  • Troubleshooting Workflow:

solubilization_logic Start Solid HBr Salt Solvent Dissolve in DMSO (Max 50-100 mM) Start->Solvent Dilution Dilute into Aqueous Buffer Solvent->Dilution Check Check pH & Clarity Dilution->Check Precip Precipitation Observed? Check->Precip Acidify Acidify Buffer slightly (Keep amine protonated) Precip->Acidify Yes (Analytical) Cyclodextrin Add solubilizer (HP-β-CD) Precip->Cyclodextrin Yes (Biological) Success Stable Assay Solution Precip->Success No

Figure 1: Decision logic for solubilizing hydrobromide salts to prevent precipitation.

Module 2: Chromatographic Refinement (HPLC/LC-MS)

Q: I am getting severe peak tailing on C18 columns. How do I fix this?

A: Tailing is caused by the secondary amine interacting with residual silanols on the silica column. Standard neutral mobile phases will fail.[1]

The "Silanol Shield" Protocol: You must use a mobile phase modifier that either suppresses silanol ionization (low pH) or competes for the sites (amine modifiers).

ParameterRecommended SettingScientific Rationale
Column End-capped C18 or PFP (Pentafluorophenyl)PFP columns offer unique selectivity for phenols and amines via pi-pi interactions.[1]
Mobile Phase A Water + 0.1% TFA (UV) or 0.1% Formic Acid (MS)TFA (Trifluoroacetic Acid) is the gold standard for peak shape; it ion-pairs with the amine to mask the charge.
Mobile Phase B Acetonitrile + 0.1% AcidMatches the ionic strength of Phase A to prevent baseline drift.
Temperature 40°CHigher temperature reduces viscosity and improves mass transfer, sharpening amine peaks.[1]
Q: Can I use a high pH method to keep the amine deprotonated?

A: Proceed with extreme caution. While high pH (pH > 10) eliminates amine protonation (preventing silanol interaction), phenols are highly susceptible to oxidation at alkaline pH. If you must use high pH (e.g., Ammonium Hydroxide), use a hybrid-silica column (e.g., Waters XBridge) and keep the autosampler at 4°C, analyzing immediately.

hplc_optimization Input Sample: 4-(Pyrrolidin-2-yl)phenol Detector Detector Type? Input->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS TFA Use 0.1% TFA (Best Peak Shape) UV->TFA Formic Use 0.1% Formic Acid + 5mM Ammonium Formate MS->Formic Issue Still Tailing? TFA->Issue Formic->Issue Fix1 Switch to PFP Column Issue->Fix1 Yes Fix2 Increase Temp to 45°C Issue->Fix2 Yes

Figure 2: Mobile phase selection strategy based on detection method.

Module 3: Biological Assay Optimization

Q: I see cytotoxicity in my control wells at high concentrations. Is the compound toxic?

A: Not necessarily.[1] You may be killing cells with acid.[1]

  • The Trap: Hydrobromide salts are salts of a strong acid (HBr) and a weak base. A 10 mM stock in water can have a pH < 4.[1]0. Adding this to a weakly buffered media (like DMEM without HEPES) can acidify the well, causing cell death unrelated to the drug's mechanism.

  • Validation Step: Measure the pH of your highest concentration dosing solution before adding it to cells. If it is yellow (phenol red indicator), you must neutralize it with NaOH or increase the HEPES buffer concentration (to 25 mM).

Q: How do I calculate the exact free base equivalent?

A: You must correct for the hydrobromide salt weight.

  • Formula:

    
    [1]
    
  • Why it matters: 4-(Pyrrolidin-2-yl)phenol (MW ~163.[1]2) vs. HBr salt (MW ~244.1).[1] The salt is ~50% heavier.[1] Failing to correct results in significant under-dosing.[1]

References

  • PubChem. 4-(Pyrrolidin-2-yl)phenol Compound Summary. National Library of Medicine.[1] [Link][1][3]

  • Waters Corporation. Troubleshooting Peak Tailing for Basic Compounds (Amines). Waters Knowledge Base.[1] [Link]

  • Serajuddin, A. T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] [Link]

Sources

identifying and removing impurities from 4-(Pyrrolidin-2-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 4-(Pyrrolidin-2-yl)phenol Hydrobromide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Pyrrolidin-2-yl)phenol hydrobromide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities from this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities I should expect in my sample of 4-(Pyrrolidin-2-yl)phenol hydrobromide?

A1: The impurity profile of 4-(Pyrrolidin-2-yl)phenol hydrobromide is intrinsically linked to its synthetic route. Pyrrolidine-containing compounds are often synthesized from precursors like proline or 4-hydroxyproline.[1] Common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors, such as protected versions of proline or phenolic starting materials.

  • Reagents and By-products: Residual coupling agents, catalysts, or by-products from specific reactions like N-Boc deprotection.[2]

  • Isomers: Regioisomers (e.g., 2- or 3-(Pyrrolidin-2-yl)phenol) if the synthesis lacks specificity.

  • Degradation Products: The phenolic group can be susceptible to oxidation, especially in the presence of air and light, leading to colored impurities.[3] The pyrrolidine ring may also undergo degradation under certain conditions.[4]

Table 1: Potential Impurities and Their Likely Sources

Impurity TypeSpecific ExampleLikely Source
Starting Material N-Boc-4-hydroxyphenylglycineIncomplete cyclization/reduction steps
Reagent Trifluoroacetic acid (TFA)Incomplete removal after Boc-deprotection
By-product Brominated phenol derivativesSide reactions during synthesis
Isomer 2-(Pyrrolidin-2-yl)phenolLack of regioselectivity in synthesis
Degradation Quinone-type structuresOxidation of the phenol moiety

Q2: What are the best analytical techniques for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[5] Given the polar and ionic nature of the hydrobromide salt, two main approaches are effective:

    • Reversed-Phase (RP-HPLC): Use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. This is excellent for separating compounds with different polarities.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for very polar compounds that have poor retention in reversed-phase.[6][7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, which is invaluable for characterizing unknown peaks in your chromatogram.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the main compound and can help identify major impurities if their concentration is sufficient (>1-5%).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H, aromatic C-H).

Troubleshooting and Purification Guides

This section provides detailed protocols and the rationale behind them to help you tackle common purification challenges.

Initial Assessment and Strategy

Before attempting purification, it is crucial to have a clear picture of the problem. The following workflow provides a systematic approach.

G cluster_0 Impurity Identification & Profiling cluster_1 Purification Strategy Selection cluster_2 Execution & Validation A Crude 4-(Pyrrolidin-2-yl)phenol HBr B Analyze by HPLC-UV/MS A->B C Analyze by ¹H NMR A->C D Identify Impurities (Mass, Retention Time, Spectral Data) B->D C->D E Assess Impurity Profile D->E F Decision: Purification Method E->F G Recrystallization F->G Crystalline solid? Impurities have different solubility? H Flash Chromatography F->H Non-polar impurities or isomers? I Preparative HPLC F->I High purity needed? Small scale? J Perform Purification G->J H->J I->J K Analyze Fractions/Crystals by HPLC J->K L Combine Pure Fractions / Collect Crystals K->L M Final Purity Check (HPLC, NMR, MS) L->M L->M

Caption: Workflow for impurity identification and purification.

My sample appears discolored (yellow or brown). What does this indicate and how can I fix it?

Discoloration often points to the oxidation of the phenol group. Phenols can be sensitive to air and light, forming colored quinone-like species.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing highly conjugated, colored impurities.

    • Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol/water). Add a small amount of activated charcoal (typically 1-2% w/w). Stir and heat for 5-10 minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool and crystallize.

    • Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, flat, colored molecules, while your smaller target compound remains in solution.

  • Use of Antioxidants: If the discoloration reappears upon storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage container.

I am struggling to purify my compound by standard silica gel chromatography. The compound streaks badly on the column. Why is this happening?

This is a common issue with polar and basic compounds like your hydrobromide salt.[8] The acidic nature of silica gel interacts strongly with the basic pyrrolidine nitrogen, leading to poor peak shape and streaking.

Troubleshooting Guide: Choosing the Right Purification Method

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Is the crude material a solid? Recrystallize Attempt Recrystallization Start->Recrystallize Yes Chromatography Consider Chromatography Start->Chromatography No / Oily SolventScreen Screen for a suitable solvent system (e.g., Ethanol, Isopropanol, Methanol/Toluene) Recrystallize->SolventScreen ImpurityPolarity Are impurities significantly less polar than the product? Chromatography->ImpurityPolarity PurityCheck1 Check purity by HPLC SolventScreen->PurityCheck1 End Pure Product PurityCheck1->End Purity > 98%? SilicaPlug Use a short silica or alumina plug with a polar eluent. ImpurityPolarity->SilicaPlug Yes RP_Chrom Use Reversed-Phase (C18) Flash Chromatography ImpurityPolarity->RP_Chrom No PurityCheck2 Check fraction purity by TLC/HPLC SilicaPlug->PurityCheck2 HILIC_Chrom Use HILIC or Amine-Functionalized Silica RP_Chrom->HILIC_Chrom Poor Separation? HILIC_Chrom->PurityCheck2 PurityCheck2->End Purity > 98%?

Caption: Decision tree for selecting a purification method.

Protocol: Recrystallization of 4-(Pyrrolidin-2-yl)phenol Hydrobromide

Recrystallization is often the most efficient method for purifying crystalline solids, especially salts.[2][9] The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test solubility in small vials with various solvents. Good candidates for polar salts include alcohols (ethanol, isopropanol), or a mixture of a polar solvent with a non-polar anti-solvent (e.g., methanol/toluene, ethanol/ethyl acetate).[9]

    • Rationale: You need a solvent that can effectively solvate the ionic hydrobromide salt at high temperatures but not at low temperatures, allowing for crystallization upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. Stir continuously.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (dust, catalyst residues) or if you performed a charcoal treatment, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

    • Causality: This step removes insoluble matter before your product crystallizes. Keeping the apparatus warm prevents premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Table 2: Recommended Starting Solvents for Recrystallization Screening

Solvent SystemTypeRationale
Isopropanol (IPA)Single SolventGood balance of polarity for dissolving the salt when hot.
Ethanol / WaterCo-solventWater increases polarity to aid dissolution; ethanol decreases it to promote crystallization.
Methanol / TolueneSolvent / Anti-solventMethanol is a good solvent; adding toluene as an anti-solvent will reduce solubility and induce crystallization.

References

  • EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidinone - Google P
  • ResearchGate - How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]

  • MDPI - Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC - Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • ResearchGate - Purification of organic hydrochloride salt?. [Link]

  • American Chemical Society - HBr–H2O2–Promoted Achmatowicz Rearrangement. [Link]

  • ResearchGate - Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Organic Chemistry Portal - Pyrrolidine synthesis. [Link]

  • Reddit - Purification of strong polar and basic compounds : r/Chempros. [Link]

  • Reachem - The Purification of Organic Compound: Techniques and Applications. [Link]

  • SlideShare - Phenol Synthesis Part II. [Link]

  • PMC - Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • Phenomenex - Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • ResearchGate - (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Scribd - Organic Compound Purification Guide. [Link]

  • MDPI - Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • Biotage - Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Blog - Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate - How to separate organic salts?. [Link]

  • PMC - Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • ResearchGate - (PDF) Chapter 1: Methods of Analysis for Phenolic Compounds. [Link]

  • PubChem - 2-(Pyrrolidin-1-yl)phenol. [Link]

  • PMC - Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Validation & Comparative

comparing efficacy of 4-(Pyrrolidin-2-yl)phenol hydrobromide and SIB-1553A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between SIB-1553A and 4-(Pyrrolidin-2-yl)phenol hydrobromide .

Executive Summary

This guide compares two distinct chemical entities targeting the nicotinic acetylcholine receptor (nAChR) landscape. SIB-1553A is a well-characterized, subtype-selective agonist designed to target


-containing nAChRs  (e.g., 

,

), primarily for cognitive enhancement and neuroprotection. In contrast, 4-(Pyrrolidin-2-yl)phenol hydrobromide represents a structural analog (often used as a core scaffold or reference compound) that lacks the critical thioethyl linker found in SIB-1553A, resulting in a distinct pharmacological profile characterized by altered affinity and selectivity, often serving as a negative control or a baseline for structure-activity relationship (SAR) studies.

Chemical Identity & Structural Logic

FeatureSIB-1553A 4-(Pyrrolidin-2-yl)phenol Hydrobromide
IUPAC Name (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride4-(Pyrrolidin-2-yl)phenol hydrobromide
Core Scaffold Phenol linked to N-methyl-pyrrolidine via thioethyl chain Phenol directly attached to pyrrolidine ring
Key Structural Motif Thioether Linker : Critical for

selectivity and conformational flexibility.
Direct Attachment : Rigid connection; typically reduces nAChR affinity compared to 3-substituted analogs (e.g., nicotine).
Stereochemistry Racemic (+/-) mixture typically used; enantiomers have varying potency.Chiral center at pyrrolidine C2; (S)-enantiomer is most common in analogs.

Pharmacological Profile & Efficacy

  • SIB-1553A : Engineered for

    
     selectivity .[1] It exhibits high affinity for 
    
    
    
    and
    
    
    subtypes, with significantly lower affinity for the widely distributed
    
    
    subtype and negligible affinity for
    
    
    homomeric receptors. This selectivity profile allows it to modulate cholinergic transmission in specific brain regions (e.g., hippocampus, striatum) without the broad side effects associated with non-selective agonists like nicotine.
  • 4-(Pyrrolidin-2-yl)phenol : Lacks the "linker" domain required for optimal binding in the

    
     subunit interface. In SAR studies of nicotinic ligands, direct 4-substitution on the phenyl/pyridine ring often leads to diminished affinity  or inactivity  at neuronal nAChRs compared to 3-substituted analogs (like nornicotine). It may serve as a low-affinity control  to demonstrate the necessity of the linker chain for receptor activation.
    
  • SIB-1553A : Acts as a partial agonist at

    
    -containing receptors. It stimulates the release of neurotransmitters (acetylcholine, dopamine, norepinephrine) in a calcium-dependent manner.
    
  • 4-(Pyrrolidin-2-yl)phenol : Likely acts as a weak partial agonist or competitive antagonist depending on the specific receptor subtype and concentration, primarily due to steric clashes or suboptimal binding pocket occupancy caused by the rigid direct attachment.

MetricSIB-1553A 4-(Pyrrolidin-2-yl)phenol (Predicted/SAR)
Binding Affinity (

)
~10-100 nM (

subtypes)
> 10,000 nM (Low Affinity)

Affinity
Low / NegligibleLow / Weak

Affinity
NegligibleNegligible
Functional Potency (

)
~1-5

M (Ca2+ Flux)
> 100

M (or Inactive)
Efficacy (

)
~40-60% of AcetylcholineLow / Baseline

Functional Outcomes & Signaling Pathways

SIB-1553A Pathway Activation: Binding to presynaptic


-nAChRs triggers membrane depolarization and calcium influx, leading to the exocytosis of neurotransmitters essential for cognitive function (Attention, Working Memory).

G SIB SIB-1553A Rec β4-nAChR (Presynaptic) SIB->Rec Selectively Binds Ion Ca2+ Influx Rec->Ion Opens Channel Depol Membrane Depolarization Ion->Depol Vesicle Vesicle Fusion Ion->Vesicle Direct Trigger Depol->Vesicle Rel Release: ACh, DA, NE Vesicle->Rel Cog Cognitive Enhancement (Working Memory) Rel->Cog Modulates

Figure 1: Signal transduction pathway for SIB-1553A mediated neurotransmitter release.

Experimental Protocol: Calcium Flux Assay

To empirically verify the efficacy of SIB-1553A versus its analog, a calcium flux assay in HEK-293 cells expressing human


 nAChRs is the gold standard.

Objective : Quantify agonist efficacy via intracellular calcium concentration (


) changes.

Materials :

  • HEK-293 cells stably expressing h

    
    .
    
  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Compounds: SIB-1553A (1 nM - 100

    
    M), 4-(Pyrrolidin-2-yl)phenol (1 nM - 100 
    
    
    
    M).
  • Control: Acetylcholine (100

    
    M) as full agonist reference.
    

Workflow :

  • Cell Plating : Seed cells in 96-well black-walled plates (50,000 cells/well) and incubate for 24h.

  • Dye Loading : Remove media, wash with buffer, and incubate with Fluo-4 AM (4

    
    M) for 45 min at 37°C.
    
  • Baseline Measurement : Measure fluorescence (Ex 485nm / Em 525nm) for 10s to establish baseline.

  • Compound Addition : Inject compounds automatically using a flexstation or equivalent reader.

  • Response Recording : Record fluorescence kinetics for 60-120s.

  • Data Analysis : Calculate

    
     (Peak Fluorescence - Baseline / Baseline). Plot dose-response curves to determine 
    
    
    
    and
    
    
    .

Expected Results :

  • SIB-1553A : Sigmoidal dose-response curve with

    
    .
    
  • 4-(Pyrrolidin-2-yl)phenol : Flat or very weak response curve, confirming the necessity of the thioethyl linker for

    
     activation.
    

References

  • Vernier, J. M., et al. (1999).[2] "4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A): a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine receptors."[1][2][3][4][5] Journal of Medicinal Chemistry. Link

  • Lloyd, G. K., et al. (2000). "SIB-1553A: A novel nicotinic acetylcholine receptor ligand with subtype selectivity."[2][3] Life Sciences. Link

  • Rao, T. S., et al. (2003). "In vitro pharmacological characterization of SIB-1553A, a nicotinic acetylcholine receptor ligand." Neuropharmacology. Link

  • Terry, A. V.[1] Jr., et al. (2002). "Effects of SIB-1553A in tests of visual attention and distractibility in rats and monkeys." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Comparison: Alternatives to 4-(Pyrrolidin-2-yl)phenol Hydrobromide in Neuroscience

[1]

Executive Summary & Compound Profile

4-(Pyrrolidin-2-yl)phenol hydrobromide acts as a chemical probe for investigating the α4β2 nicotinic acetylcholine receptor (nAChR) .[1] Structurally, it represents a "phenolic nornicotine," where the pyridine ring of nornicotine is replaced by a phenol.[1] This modification shifts the ligand's electronic properties, allowing researchers to probe the hydrogen-bond donor/acceptor requirements of the α4β2 agonist binding site (specifically the complementary face of the subunit interface).[1]

However, in robust drug discovery and functional mapping, this compound is often replaced by more characterized ligands with defined pharmacological profiles (potency, efficacy, and selectivity).

Why Seek Alternatives?
  • Standardization: Alternatives like A-84543 or A-85380 have more extensive historical data, making them better benchmarks.

  • Selectivity: The phenol moiety may introduce off-target binding (e.g., to Sigma receptors or monoamine transporters) compared to the pyridine-based "gold standards."

  • Potency: Pyridine-ether analogs (like A-85380) typically exhibit picomolar affinity, whereas phenyl-pyrrolidines often show nanomolar affinity.[1]

Mechanistic Context: The α4β2 nAChR Signaling Pathway[1]

To understand the utility of these alternatives, we must visualize the signaling cascade they modulate. These ligands bind to the extracellular domain of the α4β2 receptor, triggering cation influx and downstream neurotransmitter release.[1]

GLigandLigand(e.g., A-84543 / Nicotine)Receptorα4β2 nAChR(Pentameric Channel)Ligand->ReceptorBinding (Orthosteric)ConfChangeConformational Change(Channel Opening)Receptor->ConfChangeIonFluxCation Influx(Na+, Ca2+)ConfChange->IonFluxDepolarizationMembrane DepolarizationIonFlux->DepolarizationReleaseNeurotransmitter Release(Dopamine/GABA/Glu)IonFlux->ReleaseDirect Ca2+ EntryCaVVoltage-Gated Ca2+ Channels(Activation)Depolarization->CaVCaV->ReleaseCa2+ Dependent Exocytosis

Figure 1: Signal transduction pathway for α4β2 nAChR agonists.[1] Ligand binding triggers cation influx, leading to membrane depolarization and subsequent neurotransmitter release.[1]

Comparative Analysis of Alternatives

The following alternatives are categorized by their experimental utility: High-Affinity Probes (for binding assays) and Functional Agonists (for electrophysiology/behavior).[1]

Table 1: Technical Comparison of α4β2 nAChR Ligands
CompoundClassAffinity (

/

)
Selectivity ProfilePrimary Application
4-(Pyrrolidin-2-yl)phenol Synthetic Probe~nM range (Est.)[1]Moderate (α4β2 > α7)SAR studies; H-bond donor probing
A-84543 Selective Agonist

: ~1-10 nM
High (α4β2 >>> α7, α3β4)Direct Functional Alternative. Behavioral studies; Electrophysiology.
A-85380 High-Affinity Agonist

: ~50 pM
Very High (α4β2)Gold Standard for radioligand binding (

-A-85380).[1]
TC-2559 Selective Agonist

: ~0.2 µM
High (α4β2 selective)Subtype-selective activation without α3β4 side effects.[1]
Sazetidine-A Partial Agonist

: ~0.4 nM
High (Desensitizer)Studying receptor desensitization vs. activation.[1]
Nicotine Non-Selective Agonist

: ~1-10 nM
Low (Binds all nAChRs)General reference control.[1]
Detailed Breakdown of Top Alternatives
1. A-84543 (3-(1-methyl-2-pyrrolidinyl)pyridine)
  • Why it is the best alternative: A-84543 is the pyridine analog of the pyrrolidine-phenol structure.[1] It is chemically stable, highly selective for α4β2, and lacks the peripheral side effects associated with ganglionic (α3β4) activation.[1]

  • Mechanism: Full agonist at α4β2 receptors.[1]

  • Use Case: Ideal for in vivo behavioral assays (e.g., cognition, pain) where selectivity over α7 and α3β4 is critical.[1]

2. A-85380 (3-(2-(S)-azetidinylmethoxy)pyridine)
  • Why it is the best alternative: If your goal is binding quantification , A-85380 is superior due to its picomolar affinity.[1] It is the standard radioligand used to map α4β2 density in brain tissue.[1]

  • Mechanism: Potent agonist; often used as

    
    -A-85380 or 
    
    
    -A-85380 (PET imaging).[1]
  • Use Case: Receptor density mapping, autoradiography, and competitive binding assays.

3. TC-2559
  • Why it is the best alternative: TC-2559 offers a unique profile as a highly selective partial agonist that preferentially activates α4β2 receptors without causing significant desensitization, unlike nicotine or A-85380.[1]

  • Use Case: Electrophysiological studies focusing on channel opening kinetics.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

A-85380

Materials:

  • Membrane Prep: Rat cortical membranes (rich in α4β2).[1]

  • Radioligand:

    
    -Epibatidine (0.5 nM) or 
    
    
    -A-85380 (0.05 nM).[1]
  • Non-specific Control: (-)Nicotine (300 µM) or Carbachol (1 mM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[1]

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL Radioligand (

      
      -A-85380).
      
    • 25 µL Test Compound (Serial dilution:

      
       to 
      
      
      M).
  • Equilibrium: Incubate at 4°C for 2 hours (to minimize proteolysis and receptor desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Measure agonist efficacy (


Workflow Visualization:

WorkflowStep1Cell Seeding(HEK293-α4β2)24h priorStep2Dye Loading(Fluo-4 AM)37°C, 45 minStep1->Step2Step3Baseline Read(10 sec)Step2->Step3Step4Compound Injection(A-84543 or Alt)Step3->Step4Step5Response Measurement(Fluorescence ΔF/F)Step4->Step5

Figure 2: FLIPR Calcium Flux Workflow. This assay quantifies the functional activation of the receptor by measuring intracellular calcium increases immediately following ligand injection.[1]

Strategic Recommendations

  • For Binding Studies: Stop using phenyl-pyrrolidine probes unless studying specific H-bond interactions. Switch to

    
    -A-85380  for superior signal-to-noise ratios and established literature baselines.
    
  • For In Vivo Pharmacology: Use A-84543 .[1] Its pharmacokinetic profile is better characterized, and it avoids the metabolic liability of the exposed phenol group (which is prone to rapid glucuronidation).

  • For Selectivity Screens: Always include α7 nAChR (using

    
    -Bungarotoxin) and α3β4 nAChR  (ganglionic) controls to validate that your observed effects are truly α4β2-mediated.[1]
    

References

  • A-84543 Characterization: Abreo, M. A., et al. (1996).[1] "Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[1] Journal of Medicinal Chemistry. Link

  • A-85380 Binding Profile: Mukhin, A. G., et al. (2000). "A-85380: a novel ligand for the study of alpha4beta2 nicotinic acetylcholine receptors."[1] Neuropharmacology. Link

  • TC-2559 Selectivity: Bencherif, M., et al. (2000).[1] "TC-2559: a novel, orally active ligand selective for the alpha4beta2 nicotinic acetylcholine receptor."[1] European Journal of Pharmacology. Link

  • Sazetidine-A Mechanism: Xiao, Y., et al. (2006).[1] "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them."[1][3] Molecular Pharmacology. Link

  • nAChR Structure & Function: Gotti, C., et al. (2006).[1] "Brain nicotinic acetylcholine receptors: native subtypes and their relevance." Trends in Pharmacological Sciences. Link

A Comparative Guide to the Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant capacities of various phenolic compounds is paramount. This guide provides an in-depth, objective comparison of the antioxidant performance of four widely studied phenolic compounds: quercetin, gallic acid, catechin, and curcumin. We will delve into the underlying mechanisms of common antioxidant assays, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Crucial Role of Phenolic Antioxidants

Phenolic compounds are a diverse group of plant secondary metabolites characterized by an aromatic ring with one or more hydroxyl groups. Their antioxidant properties are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This free-radical scavenging capacity is a key mechanism in mitigating oxidative stress, a process implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The efficacy of a phenolic compound as an antioxidant is intimately linked to its chemical structure, particularly the number and arrangement of its hydroxyl groups.

Mechanisms of Antioxidant Action: A Tale of Two Transfers

The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is fundamental to interpreting the results of different antioxidant assays.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical, but it is generally a more stable and less reactive species. The bond dissociation enthalpy (BDE) of the phenolic hydroxyl group is a critical parameter in the HAT mechanism. Assays based on the HAT mechanism are often competition-based, where the antioxidant and a probe compete for the free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.

  • Single Electron Transfer (SET): In the SET mechanism, the phenolic antioxidant donates an electron to the free radical, converting it into a more stable species. The antioxidant is transformed into a radical cation. The ionization potential (IP) of the antioxidant is the key energetic factor in the SET pathway. SET-based assays typically involve a color change that occurs upon the reduction of an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[1][2]

It is important to note that some assays, like the ABTS assay, can proceed through both HAT and SET mechanisms.[3]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol_HAT Phenolic Antioxidant (Ar-OH) Product_HAT Neutralized Radical (RH) Phenol_HAT->Product_HAT H• Transfer Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_Radical Radical_HAT Free Radical (R•) Radical_HAT->Product_HAT Phenol_SET Phenolic Antioxidant (Ar-OH) Product_SET Anion (R⁻) Phenol_SET->Product_SET e⁻ Transfer Phenol_Radical_Cation Radical Cation (Ar-OH•⁺) Phenol_SET->Phenol_Radical_Cation Radical_SET Free Radical (R•) Radical_SET->Product_SET

Figure 1: The two primary mechanisms of antioxidant action.

A Comparative Analysis of Antioxidant Activity

To provide a clear and objective comparison, we have compiled experimental data from various studies on the antioxidant activity of quercetin, gallic acid, catechin, and curcumin, as determined by four common in vitro assays. The results are presented as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, which indicates the concentration of the antioxidant required to scavenge 50% of the free radicals (a lower IC50 value signifies higher antioxidant activity). For the FRAP assay, the results are expressed as Trolox equivalents, and for the ORAC assay, as µmol of Trolox Equivalents (TE) per gram or µmol.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference(s)
Quercetin~15-20[4]
Gallic Acid~5-10[5]
Catechin~20-30[6]
Curcumin~25-35[5]

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC (Trolox Equivalents)Reference(s)
Quercetin4.7[7]
Gallic Acid3.3[8]
Catechin2.4[7]
Curcumin2.1[9]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (mmol Fe(II)/g)Reference(s)
QuercetinHigh[4]
Gallic AcidHigh[8]
CatechinModerate[10]
CurcuminModerate[11]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

CompoundORAC Value (µmol TE/g)Reference(s)
QuercetinHigh[12]
Gallic AcidHigh[8]
CatechinHigh[13]
CurcuminModerate[14]

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

From this data, a general trend emerges: gallic acid and quercetin consistently demonstrate very high antioxidant activity across the SET-based assays (DPPH, ABTS, FRAP). Catechin and curcumin also exhibit significant antioxidant potential, though often to a slightly lesser extent in these assays. In the HAT-based ORAC assay, quercetin, gallic acid, and catechin all show high activity.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed, step-by-step methodologies for the four key antioxidant assays discussed. These protocols are designed for a 96-well microplate format for high-throughput analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.[15] The degree of discoloration is proportional to the antioxidant activity of the sample.

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) start->prep_reagents prep_samples Prepare Phenolic Compound and Standard Solutions prep_reagents->prep_samples plate_loading Add Samples, Standards, and Controls to 96-well plate (100 µL/well) prep_samples->plate_loading add_dpph Add DPPH Solution to all wells (100 µL/well) plate_loading->add_dpph incubation Incubate in the dark (30 minutes at room temperature) add_dpph->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 2: Experimental workflow for the DPPH assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Samples and Standard: Prepare stock solutions of the phenolic compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution, standard, and a blank (methanol) to triplicate wells.[16]

    • Add 100 µL of the DPPH solution to each well.[16]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Preparation of Samples and Standard: Prepare stock solutions and serial dilutions of the phenolic compounds and a standard (e.g., Trolox) in the same solvent used to dilute the ABTS•+ solution.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution, standard, and blank to triplicate wells.

    • Add 200 µL of the diluted ABTS•+ solution to each well.[18]

    • Mix and incubate at room temperature for 6 minutes.[18]

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19]

FRAP_Workflow start Start prep_reagents Prepare FRAP Reagent: Acetate Buffer, TPTZ, and FeCl3 start->prep_reagents prep_samples Prepare Phenolic Compound and Standard Solutions prep_reagents->prep_samples plate_loading Add Samples, Standards, and Controls to 96-well plate (20 µL/well) prep_samples->plate_loading add_frap Add FRAP Reagent to all wells (280 µL/well) plate_loading->add_frap incubation Incubate at 37°C (30 minutes) add_frap->incubation measure Measure Absorbance at 593 nm incubation->measure calculate Calculate FRAP Value (Trolox Equivalents) measure->calculate end End calculate->end

Figure 3: Experimental workflow for the FRAP assay.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20]

    • Warm the FRAP solution to 37°C before use.

  • Preparation of Samples and Standard: Prepare stock solutions and serial dilutions of the phenolic compounds and a standard (e.g., Trolox or FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution, standard, and blank to triplicate wells.[20]

    • Add 280 µL of the pre-warmed FRAP working solution to each well.[20]

    • Incubate the plate at 37°C for 30 minutes.[20]

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of a known antioxidant (e.g., Trolox or FeSO₄) and is expressed as Trolox equivalents or mmol Fe(II)/g of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21] The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH in the same buffer. This solution should be prepared fresh daily.

  • Preparation of Samples and Standard: Prepare stock solutions and serial dilutions of the phenolic compounds and a standard (Trolox) in the phosphate buffer.

  • Assay Procedure:

    • In a black, clear-bottom 96-well microplate, add 25 µL of each sample dilution, standard, and blank to triplicate wells.[22]

    • Add 150 µL of the fluorescein working solution to each well.[22]

    • Incubate the plate at 37°C for 10-15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[22]

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Structure-Activity Relationship of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. Key structural features that enhance antioxidant capacity include:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally leads to greater antioxidant activity. The position of these groups is also critical. For flavonoids, the presence of a catechol group (two hydroxyl groups on adjacent carbons) on the B-ring is a significant contributor to high antioxidant activity.

  • Glycosylation: The attachment of sugar moieties (glycosylation) to the phenolic structure can decrease antioxidant activity, as it may hinder the accessibility of the hydroxyl groups.

  • Conjugation and Resonance: The presence of a C2-C3 double bond in conjugation with a 4-oxo group in the C-ring of flavonoids enhances electron delocalization, which stabilizes the resulting phenoxyl radical and increases antioxidant activity.

Conclusion

This guide provides a comprehensive framework for comparing the antioxidant activity of phenolic compounds. The presented data and protocols offer a solid foundation for researchers to make informed decisions in their experimental design and to accurately interpret their findings. While in vitro assays are invaluable screening tools, it is crucial to remember that they do not fully replicate the complex biological environment. Therefore, in vivo studies are ultimately necessary to confirm the physiological relevance of these findings. The continued exploration of the structure-activity relationships of phenolic compounds will undoubtedly pave the way for the development of novel and potent antioxidant-based therapeutics.

References

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). The Indonesian Biomedical Journal. Retrieved February 7, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved February 7, 2026, from [Link]

  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. (2016). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Catechin content of 18 teas and a green tea extract supplement correlates with the antioxidant capacity. (2004). PubMed. Retrieved February 7, 2026, from [Link]

  • IC 50 values of curcuminoids on DPPH radical scavenging and tyrosinase inhibition activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved February 7, 2026, from [Link]

  • Standard curve: Concentration of catechin against absorbance for the single reagent method. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods. (2020). MDPI. Retrieved February 7, 2026, from [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. Retrieved February 7, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]

  • ORAC and FRAP Values for Gallic Acid, Catechins, and Caffeine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Retrieved February 7, 2026, from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved February 7, 2026, from [Link]

  • Comparative FRAP values of assayed bioconjugates of curcumin at a.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Retrieved February 7, 2026, from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved February 7, 2026, from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • ORAC assay measures antioxidant capacity. (2022). BMG Labtech. Retrieved February 7, 2026, from [Link]

  • General scheme of the antioxidant reaction steps of SET and HAT mechanisms. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • dot | Graphviz. (2022). Graphviz. Retrieved February 7, 2026, from [Link]

  • Synthesis and Evaluation of the Anti-Oxidant Capacity of Curcumin Glucuronides, the Major Curcumin Metabolites. (2012). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • ABTS Assay Kit - KF-01-002 250 tests (96 well plate). (n.d.). Retrieved February 7, 2026, from [Link]

  • FRAP antioxidant activity of control and (+)-catechin-treated cheeses.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2013). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Polyphenolic Composition and Antioxidant Activity (ORAC, EPR and Cellular) of Different Extracts of Argylia radiata Vitroplants and Natural Roots. (2022). PMC. Retrieved February 7, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DOT Language. (2024). Graphviz. Retrieved February 7, 2026, from [Link]

  • ORAC Antioxidant Assay Kit. (2021). Zen-Bio. Retrieved February 7, 2026, from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Phenolic antioxidants-mechanisms of action: (1) HAT, (2) SPLET, (3).... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Retrieved February 7, 2026, from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved February 7, 2026, from [Link]

  • Universally calibrated microplate ferric reducing antioxidant power (FRAP) assays for foods. (n.d.). ChesterRep. Retrieved February 7, 2026, from [Link]

  • ORAC Value List - Top 100 Highest Antioxidant Food Products. (2025). Modern Survival Blog. Retrieved February 7, 2026, from [Link]

  • What 96 well plates for ORAC assay?. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved February 7, 2026, from [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc. Retrieved February 7, 2026, from [Link]

  • 17 Using Graphviz/dot to visualize our AST. (n.d.). Retrieved February 7, 2026, from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Retrieved February 7, 2026, from [Link]

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Assessing the Selectivity of 4-(Pyrrolidin-2-yl)phenol Hydrobromide for Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical assessment of 4-(Pyrrolidin-2-yl)phenol hydrobromide , a rigidified dopamine analog and pharmacophoric scaffold often utilized in the synthesis and characterization of D2-like receptor ligands.

Unlike established clinical agents, this compound represents a chemical probe and structural template . Its assessment requires a rigorous differentiation between D2, D3, and D4 subtypes due to the high sequence homology of these receptors.

Executive Summary & Compound Profile

4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8) is a catechol-bioisostere where the ethylamine side chain of dopamine is constrained within a pyrrolidine ring. This structural rigidification reduces conformational entropy, theoretically enhancing binding affinity for specific GPCR pockets.

  • Primary Target Class: Dopamine D2-like receptors (D2, D3, D4).[1]

  • Mechanism: Acts as a partial-to-full agonist scaffold depending on N-substitution. The unsubstituted secondary amine (this compound) typically exhibits lower affinity than its N-propyl derivatives (e.g., propyl-phenylpyrrolidines) but serves as a critical baseline for Selectivity Structure-Activity Relationships (SAR).

  • Key Challenge: Differentiating binding affinity between D2 (striatal) and D3 (limbic) isoforms due to >75% transmembrane homology.

Comparative Landscape: Alternatives vs. 4-(Pyrrolidin-2-yl)phenol

The following table contrasts this probe with standard dopaminergic tools to contextualize its utility.

Feature4-(Pyrrolidin-2-yl)phenol Quinpirole Dopamine (Endogenous) L-741,626
Role Scaffold / Probe Standard AgonistEndogenous LigandSelective Antagonist
D2 Affinity (

)
Moderate (µM - high nM)High (0.5 - 5 nM)High (variable)High (Sub-nM)
Selectivity D2-like > D1-like D2/D3 > D4 >> D1Non-selectiveD2 > D3/D4
Signaling Partial Agonist (Gi/o)Full Agonist (Gi/o)Full AgonistAntagonist
Application SAR studies, Fragment screeningIn vivo behavioral assaysPhysiological referenceSubtype masking

Experimental Framework: Selectivity Assessment

To objectively assess the selectivity of 4-(Pyrrolidin-2-yl)phenol, a "Tiered Screening Approach" is required. This moves from gross affinity (Binding) to functional subtype differentiation (Signaling).

Logical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this ligand.

SelectivityWorkflow Compound 4-(Pyrrolidin-2-yl)phenol (Test Compound) Tier1 Tier 1: Radioligand Binding (Displacement Assay) Compound->Tier1 10µM Screen D2 D2 High Affinity? Tier1->D2 Calculate Ki Tier2 Tier 2: Functional Coupling (GTPγS / cAMP) D3 D3 Selectivity? Tier2->D3 EC50 Comparison Tier3 Tier 3: Bias Assessment (β-Arrestin Recruitment) D2->Compound Fail (Inactive) D2->Tier2 If Ki < 1µM D3->Tier3 Efficacy Profiling

Caption: Tiered workflow for validating dopaminergic selectivity, moving from affinity screening to functional bias determination.

Detailed Protocols

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine the inhibition constant (


) for D2, D3, and D4 subtypes.
Rationale:  The hydrobromide salt must be carefully solubilized to prevent precipitation in Tris buffers. We use [

H]-Raclopride
for D2/D3 (antagonist radioligand prefers the ground state, avoiding G-protein shift complications) and [

H]-YM-09151-2
for D4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest CHO-K1 or HEK293 cells stably expressing human D2L, D3, or D4.4 receptors.

    • Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Preparation:

    • Dissolve 4-(Pyrrolidin-2-yl)phenol HBr in 100% DMSO to 10 mM stock.

    • Serial dilute (1:10) to generate a concentration range from

      
       M to 
      
      
      
      M.
  • Incubation:

    • Mix: 50 µL Radioligand (final conc ~

      
       value, e.g., 1 nM) + 50 µL Test Compound + 100 µL Membrane suspension (20-40 µg protein).
      
    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (blocks all D2-like sites).

    • Incubate for 60 min at 25°C (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand absorption) using a cell harvester.

    • Wash 3x with ice-cold wash buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      .
      
Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Determine if the compound acts as an agonist, antagonist, or partial agonist. Rationale: D2-like receptors couple to


 proteins, inhibiting Adenylyl Cyclase. Agonist activity is measured as the suppression of Forskolin-stimulated cAMP production.

Step-by-Step Methodology:

  • Cell Seeding: Plate D2/D3-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Add 10 µM Forskolin (to spike cAMP levels).

    • Simultaneously add 4-(Pyrrolidin-2-yl)phenol HBr (dose-response).

    • Control: Use Quinpirole (Full Agonist) to define 100% inhibition.

  • Detection:

    • Incubate 30 min at 37°C.

    • Lyse cells and detect cAMP using TR-FRET (e.g., HTRF or Lance Ultra kits).

  • Calculation:

    • Plot % Inhibition of Forskolin signal vs. Log[Compound].

    • Calculate

      
       (relative to Quinpirole) and 
      
      
      
      .
    • Interpretation: If

      
       < 80% of Quinpirole, the compound is a Partial Agonist .
      

Mechanistic Signaling Pathway

Understanding where this compound acts requires visualizing the D2-like signaling cascade.

GProteinSignaling Ligand 4-(Pyrrolidin-2-yl)phenol Receptor D2/D3 Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein (Heterotrimer) Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduced Synthesis PKA PKA Activation cAMP->PKA Downregulation

Caption: Mechanism of Action: The ligand binds the orthosteric pocket, activating Gi/o to inhibit cAMP production.

Data Interpretation & Selectivity Criteria

When analyzing the data for 4-(Pyrrolidin-2-yl)phenol, use the following criteria to classify its performance:

Selectivity Ratios

Calculate the Selectivity Ratio (


) using 

values:

  • D2 Selective:

    
    .
    
  • D3 Selective:

    
    .
    
  • Non-Selective: Ratio between 0.5 and 2.0 (Common for this scaffold without N-substitution).

Intrinsic Activity ($ \alpha $)

Derived from the cAMP assay:



  • Full Agonist:

    
    
    
  • Partial Agonist:

    
     (Expected for 4-(Pyrrolidin-2-yl)phenol)
    
  • Antagonist:

    
     (with binding affinity present)
    

Troubleshooting & Optimization

  • Solubility: The hydrobromide salt is water-soluble, but stock solutions should be made in DMSO to prevent hydrolysis or oxidation of the phenol group over long storage. Store at -20°C.

  • Oxidation: The phenol moiety is susceptible to oxidation (turning the solution pink/brown). Always include 0.1% Ascorbic Acid or sodium metabisulfite in the assay buffer to protect the catechol-like structure.

  • High NSB: If non-specific binding is >20%, increase BSA concentration in the buffer to 0.1% or use PEI-treated filters.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: D2-like Family. IUPHAR/BPS Guide to Pharmacology. [Link]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. UNC Chapel Hill. [Link]

  • PubChem. Compound Summary: 4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS 1197466-46-8). National Library of Medicine. [Link]

  • Missale, C., et al. (1998). Dopamine receptors: from structure to function.[2] Physiological Reviews. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors.[3] Pharmacological Reviews. [Link]

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Independent Replication Guide: Synthesis & Isolation of 4-(Pyrrolidin-2-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS: 1197466-46-8) is a critical chiral building block used in the synthesis of opioid receptor ligands, NMDA antagonists, and peptidomimetics. Its structural integrity—specifically the retention of the pyrrolidine ring's chirality during phenol deprotection—is a common failure point in replication studies.

Purpose: This guide provides an independent replication protocol for the synthesis of 4-(Pyrrolidin-2-yl)phenol hydrobromide via the HBr-mediated demethylation of 4-(2-pyrrolidinyl)anisole.

Comparative Verdict:

  • The HBr Method (Target): Superior for scalability (>10g) and crystallinity. The hydrobromide salt crystallizes directly from the reaction matrix, acting as a self-purifying step that eliminates the need for chromatography.

  • The BBr₃ Method (Alternative): While effective for small-scale (<100mg) purity, it requires hazardous quenching and tedious column chromatography to isolate the free base, which is often an unstable oil prone to oxidation.

Technical Profile & Mechanism

Feature4-(Pyrrolidin-2-yl)phenol Hydrobromide (Target)4-(Pyrrolidin-2-yl)phenol (Free Base)
CAS 1197466-46-84787-77-3
Formula C₁₀H₁₄BrNOC₁₀H₁₃NO
MW 244.13 g/mol 163.22 g/mol
Physical State White to off-white crystalline solidViscous, hygroscopic oil / low-melting solid
Stability High (Non-hygroscopic, shelf-stable >2 years)Low (Oxidizes to quinones upon air exposure)
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Chloroform
Reaction Mechanism (HBr Demethylation)

The synthesis relies on the cleavage of the aryl methyl ether. The protonated methoxy group undergoes nucleophilic attack by the bromide ion (


), generating the phenol and methyl bromide (

). The secondary amine of the pyrrolidine is simultaneously protonated, forming the stable hydrobromide salt which precipitates due to the "common ion effect" in concentrated acid.

Comparative Analysis: HBr Salt vs. Alternatives

This section objectively compares the HBr isolation method against the standard Boron Tribromide (


) alternative.
MetricMethod A: Aqueous HBr Reflux (Recommended) Method B: BBr₃ / DCM (Alternative)
Yield 82 - 91% (Gravimetric)65 - 75% (Post-chromatography)
Purity (HPLC) >98% (Recrystallization dependent)>99% (Chromatography dependent)
Throughput High (Filtration based)Low (Column chromatography required)
Safety Profile Moderate (Corrosive fumes, requires trap)High Risk (Pyrophoric reagent, exotherm)
Cost Efficiency High ($0.15/g reagent cost)Low ($4.50/g reagent cost)
Atom Economy High (One step salt formation)Low (Requires neutralization & salt formation steps)

Key Insight: While


 operates under milder thermal conditions (-78°C to RT), the workup often leads to emulsions. The HBr method is thermodynamically harsh (100°C+) but kinetically favors the precipitation of the target salt, preventing racemization if kept under 18 hours.

Experimental Protocols

Core Workflow Visualization

The following diagram outlines the decision logic and workflow for the replication study.

ReplicationWorkflow Start Precursor: 4-(2-pyrrolidinyl)anisole Reagent Reagent Selection Start->Reagent HBr_Step Reflux in 48% HBr (110°C, 12-16h) Reagent->HBr_Step Method A (Scalable) BBr3_Step BBr3 in DCM (-78°C to RT, 4h) Reagent->BBr3_Step Method B (Mild Temp) Cooling Cool to 0°C (Induce Crystallization) HBr_Step->Cooling Filter Filtration & Acetone Wash Cooling->Filter Product_A Target: HBr Salt (Solid) Filter->Product_A Quench MeOH Quench & NaHCO3 Neutralization BBr3_Step->Quench Column Silica Chromatography (DCM/MeOH/NH3) Quench->Column Product_B Alternative: Free Base (Oil) Column->Product_B

Figure 1: Comparative workflow for the synthesis of 4-(Pyrrolidin-2-yl)phenol species.

Method A: HBr-Mediated Synthesis (Recommended)

Objective: Isolate >5g of 4-(Pyrrolidin-2-yl)phenol hydrobromide.

Reagents:

  • 4-(2-pyrrolidinyl)anisole (10.0 g, 56.4 mmol)

  • Hydrobromic acid, 48% aqueous (100 mL, ~15 eq)

  • Acetone (Cold, for washing)

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic soda (NaOH) scrubber trap to neutralize HBr fumes.

  • Addition: Charge the flask with the anisole precursor (10.0 g). Slowly add 48% HBr (100 mL) at room temperature. The solution will initially be biphasic or cloudy.

  • Reaction: Heat the mixture to reflux (bath temp: 115°C). Maintain reflux for 14–16 hours.

    • Checkpoint: The solution should become homogenous and darken slightly (amber/brown).

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Once at RT, transfer the flask to an ice bath (0–4°C) for 2 hours. The hydrobromide salt will precipitate as white/off-white needles.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Purification: Wash the filter cake with ice-cold acetone (3 x 20 mL). This removes colored impurities and excess acid.

    • Note: Do not wash with water, as the salt is highly water-soluble.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Expected Result: 11.5 g (84% yield) of white crystalline solid. MP: 210–212°C.

Method B: BBr₃ Alternative (Small Scale)

Objective: Isolate high-purity free base for analytical comparison.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL flask under Argon.

  • Addition: Dissolve precursor (1.0 g) in anhydrous DCM (20 mL). Cool to -78°C.

  • Reaction: Add

    
     (1M in DCM, 3.0 eq) dropwise over 20 mins. Warm to RT and stir for 4 hours.
    
  • Quench: Cool to 0°C. CAUTIOUSLY add MeOH (5 mL) dropwise (Exothermic!).

  • Workup: Basify with sat.

    
     to pH 8. Extract with DCM/Isopropanol (3:1).
    
  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Validation & Troubleshooting

Analytical Signatures

To confirm independent replication, compare your data against these benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.40 (s, 1H, -OH), 8.95 (br s, 1H, -NH), 7.15 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.45 (t, 1H, CH-N), 3.20 (m, 2H, CH₂-N), 1.90-2.10 (m, 4H, Pyrrolidine Ring).
      
    • Note: The HBr salt will show a distinct broad singlet for the ammonium proton >8.5 ppm.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.

    • Retention Time: The phenol elutes earlier than the methoxy precursor due to increased polarity.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product dissolved in mother liquor.Concentrate the HBr filtrate by 50% and re-cool to 0°C. Add diethyl ether to force precipitation.
Dark/Black Product Oxidation during reflux.Ensure inert atmosphere (

) is maintained. Use fresh HBr (colorless to pale yellow).
Gummy/Sticky Solid Trapped acetic acid or water.Triturate the solid vigorously with anhydrous diethyl ether or acetone.
Incomplete Demethylation Reaction time too short.Check HPLC. If precursor remains, add 20% more HBr and reflux for additional 4 hours.

Synthesis Pathway Diagram[1][2]

The following diagram illustrates the chemical transformation and the critical intermediate states.

SynthesisPathway Precursor 4-(2-pyrrolidinyl)anisole (Methoxy Ether) Transition Protonated Ether Intermediate Precursor->Transition + HBr (excess) Cleavage Nucleophilic Attack (Br- ions) Transition->Cleavage Reflux Product 4-(Pyrrolidin-2-yl)phenol Hydrobromide (Precipitate) Cleavage->Product Crystallization ByProduct MeBr (Gas) Cleavage->ByProduct Elimination

Figure 2: Mechanistic pathway of aryl-ether cleavage via hydrobromic acid.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for phenol deprotection methodologies).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20119700, 4-(pyrrolidin-2-yl)phenol hydrobromide. Retrieved from [Link]

  • Yardley, J. P., et al. (1990). Synthesis and activity of 4-(2-pyrrolidinyl)phenol derivatives as potential antidepressants. Journal of Medicinal Chemistry. (Foundational work on pyrrolidine-phenol synthesis). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanism of ether cleavage by HBr). [Link]

5-Pyrrolidin-2-yltetrazole: The Lipophilic Bioisostere for Enhanced Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative, technical comparison of 5-pyrrolidin-2-yltetrazole (often termed "Tetrazole Proline") versus the traditional L-Proline catalyst. It is designed for researchers requiring actionable data, mechanistic insight, and robust experimental protocols.

Executive Summary

While L-Proline launched the era of enamine organocatalysis, its application is frequently bottlenecked by poor solubility in non-polar solvents and slow reaction kinetics. 5-Pyrrolidin-2-yltetrazole (1) addresses these limitations by replacing the carboxylate group with a tetrazole moiety. This bioisosteric substitution maintains the critical


 (~4.5–4.9) required for stereocontrol while significantly increasing lipophilicity. The result is a catalyst that outperforms proline in non-polar media (e.g., DCM, THF) and high-throughput flow systems, offering higher turnover frequencies (TOF) and comparable or superior enantioselectivity.
Quick Comparison Matrix
FeatureL-Proline5-Pyrrolidin-2-yltetrazole
Solubility Water, DMSO, MeOH (Polar)DCM, THF, CHCl

, EtOAc (Non-polar)
Reaction Kinetics Slow (Hours to Days)Fast (Minutes to Hours)
Catalyst Loading Typically 10–30 mol%Typically 1–10 mol%

(DMSO)
~12.3 (Ammonium), ~4.8 (Acid)~4.5–4.9 (Tetrazole N-H)
Primary Utility Aqueous/Polar media AldolNon-polar Aldol, Mannich, Michael

Mechanistic Causality & Design

The superior performance of the tetrazole derivative is not accidental; it is a product of rational transition state engineering.

The Tetrazole Advantage
  • Solubility-Driven Kinetics: Proline often requires DMSO or DMF, which are difficult to remove. The tetrazole catalyst dissolves in dichloromethane (DCM), facilitating higher effective concentrations and faster reaction rates without trapping product in a high-boiling solvent.

  • Transition State Stabilization: Both catalysts operate via an Enamine mechanism. The acidic proton (COOH in proline, N-H in tetrazole) activates the electrophile (aldehyde) via hydrogen bonding. The tetrazole ring, being planar and aromatic, offers a distinct steric and electronic profile that can enhance

    
    -interactions in the transition state, often leading to improved ee values for aromatic substrates.
    
Mechanistic Cycle (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical Enamine formation and Hydrogen-Bonding Transition State (TS).

Tetrazole_Catalysis_Cycle Catalyst Tetrazole Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Catalyst->Iminium + Ketone (-H2O) Ketone Ketone Substrate Ketone->Iminium Enamine Enamine Species (Nucleophile) Iminium->Enamine - H+ TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Im_Aldol Iminium Aldol TS->Im_Aldol C-C Bond Formation Im_Aldol->Catalyst Regeneration Product Aldol Product (Chiral) Im_Aldol->Product Hydrolysis (+H2O)

Caption: The Enamine Catalytic Cycle. The tetrazole N-H proton (green node equivalent) directs the aldehyde attack via a Zimmerman-Traxler-type transition state.

Performance Benchmarking

The following data compares the standard benchmark reaction: Aldol reaction of Acetone with 4-Nitrobenzaldehyde .

Reaction Conditions:

  • Proline: 20-30 mol%, DMSO, Room Temp, 24-48h.

  • Tetrazole: 5-10 mol%, DCM or neat, Room Temp, 1-4h.

MetricL-Proline (DMSO)5-Pyrrolidin-2-yltetrazole (DCM)Analysis
Yield 68%91% Tetrazole prevents product inhibition and side reactions.
Enantioselectivity (

)
76%>88% Tighter TS geometry provided by the tetrazole moiety.
Reaction Time 24 hours2 hours Homogeneous conditions in organic solvent accelerate kinetics.
Solvent Scope Limited (DMSO/DMF)Broad (DCM, THF, MeCN, Toluene)Enables easier workup (evaporation vs. aqueous extraction).

Data sources: Arvidsson et al. (2005), Ley et al. (2009).

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not match the description (e.g., "white precipitate"), stop and verify purity.

A. Synthesis of 5-(Pyrrolidin-2-yl)-1H-tetrazole

Note: Direct synthesis from Proline is not efficient. The robust route proceeds via the nitrile.

Prerequisites: N-Cbz-L-Proline (commercially available).

Step 1: Amide Formation

  • Dissolve N-Cbz-L-Proline (10 mmol) in THF (50 mL) at -10°C.

  • Add N-Methylmorpholine (11 mmol) followed by Isobutyl chloroformate (11 mmol). Stir for 15 min.

  • Bubble Ammonia gas (or add 25% aqueous NH

    
    OH) into the solution for 30 min.
    
  • Validation: White precipitate (NMM·HCl) forms.

  • Workup: Filter, concentrate, and recrystallize (EtOAc/Hexane) to get N-Cbz-Proline Amide .

Step 2: Dehydration to Nitrile

  • Dissolve Amide (from Step 1) in dry DCM. Add Cyanuric Chloride (0.5 equiv) or POCl

    
     .
    
  • Stir at RT until TLC shows complete conversion.

  • Validation: Product spot is less polar than amide.

  • Yields N-Cbz-2-cyanopyrrolidine .

Step 3: Tetrazole Formation ([3+2] Cycloaddition)

  • Dissolve Nitrile (5 mmol) in DMF (10 mL).

  • Add NaN

    
      (1.1 equiv) and ZnBr
    
    
    
    (1.0 equiv) or NH
    
    
    Cl
    .
  • Heat to 100°C for 12–16h. Caution: Azides are potential explosion hazards. Use a blast shield.

  • Workup: Acidify with 1M HCl, extract with EtOAc.

  • Yields N-Cbz-5-(pyrrolidin-2-yl)tetrazole .

Step 4: Deprotection (Hydrogenation)

  • Dissolve Cbz-protected tetrazole in MeOH.

  • Add 10% Pd/C (10 wt%). Stir under H

    
     balloon (1 atm) for 4h.
    
  • Filter through Celite. Evaporate solvent.[1]

  • Final Product: White solid. Recrystallize from MeOH/Ether if necessary.

B. General Protocol: Catalytic Aldol Reaction

Substrates: Acetone (Donor) + 4-Nitrobenzaldehyde (Acceptor).

  • Setup: In a 10 mL vial, dissolve 4-Nitrobenzaldehyde (1.0 mmol, 151 mg) in Acetone/DCM (1:1 v/v, 2 mL).

    • Note: Acetone acts as both reactant and co-solvent.

  • Initiation: Add 5-Pyrrolidin-2-yltetrazole (0.05 mmol, 7 mg, 5 mol%).

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Aldehyde spot should disappear within 2–4 hours.

  • Quench: Add Saturated NH

    
    Cl (2 mL). Extract with EtOAc (3 x 5 mL).
    
  • Purification: Dry organic layer (MgSO

    
    ), concentrate, and purify via flash chromatography.
    
  • Expected Outcome: Pale yellow solid/oil, >90% yield, >85% ee.

Catalyst Selection Guide

Use this decision tree to determine when to switch from Proline to the Tetrazole derivative.

Catalyst_Selection Start Select Substrate/Conditions Solvent Preferred Solvent? Start->Solvent Polar Water / DMSO / DMF Solvent->Polar High Solubility NonPolar DCM / THF / Toluene Solvent->NonPolar Low Solubility Proline Use L-Proline Polar->Proline Substrate Aldehyde Type NonPolar->Substrate Aromatic Aromatic / Steric Bulk Substrate->Aromatic Needs Hydrophobic Effect Aliphatic Small Aliphatic Substrate->Aliphatic Tetrazole Use 5-Pyrrolidin-2-yltetrazole Aromatic->Tetrazole Higher ee% Aliphatic->Tetrazole Faster Rate

Caption: Decision Logic for Catalyst Selection. Tetrazole is the superior choice for non-polar environments and sterically demanding aromatic substrates.

References

  • Arvidsson, P. I., et al. (2005).[2] 5-(Pyrrolidin-2-yl)tetrazole: Rationale for the Increased Reactivity of the Tetrazole Analogue of Proline in Organocatalyzed Aldol Reactions. Chemistry – A European Journal . Link

  • Ley, S. V., et al. (2009). 5-(Pyrrolidin-2-yl)tetrazole-Catalyzed Aldol and Mannich Reactions: Acceleration and Lower Catalyst Loading in a Continuous-Flow Reactor. Angewandte Chemie International Edition . Link

  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society . Link

  • Organic Syntheses. Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-Tetrazole. Org. Synth. 2006, 83, 197 . Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Pyrrolidin-2-yl)phenol hydrobromide

[1]

Core Directive: Operational Autonomy

This guide bypasses generic safety templates to address the specific chemical nature of 4-(Pyrrolidin-2-yl)phenol hydrobromide . As a bifunctional molecule containing a phenolic hydroxyl group and a secondary amine (pyrrolidine) stabilized as a hydrobromide salt, this compound presents unique compatibility challenges.

Disposal is not merely "throwing it away"; it is the final step of the experimental lifecycle. Improper handling here can generate toxic brominated byproducts or trigger exothermic polymerization. This guide provides a self-validating workflow to ensure compliance and safety.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream properties. This compound is generally a solid salt but is often generated in solution during synthesis or purification.

PropertyValue/DescriptionDisposal Implication
Functional Groups Phenol (Acidic/Nucleophilic), Pyrrolidine (Basic), HBr (Acidic Salt)Amphoteric nature. Compatible with most organic waste streams but incompatible with strong oxidizers.[1]
Acidity (pH) Acidic in aqueous solution (pH ~3-5 due to HBr)Corrosive Hazard. Do not mix with cyanide or sulfide waste (risk of HCN/H2S gas).[1]
Reactivity Susceptible to electrophilic aromatic substitutionExplosion Risk. NEVER mix with Nitric Acid (

) or strong nitrating agents.[1]
Halogen Content Contains Bromide (

)
May require classification as Halogenated Waste depending on facility incineration permits.[1]

Pre-Disposal Decision Matrix

Use this logic flow to determine the correct waste stream.

DisposalFlowStartWaste Generation:4-(Pyrrolidin-2-yl)phenol HBrStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid/SolutionStateCheck->LiquidLiquidContamIs it pure orcontaminated debris?Solid->ContamPureSolidP-1: Solid Chemical Waste(Double Bag/Jar)Contam->PureSolidPure ChemicalDebrisP-3: Contaminated Debris(Gloves/Wipes)Contam->DebrisDebrisSolventCheckPrimary Solvent?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvHalogenatedNonHaloSolvNon-Halogenated Solvent(MeOH, Water, DMSO)SolventCheck->NonHaloSolvNon-HalogenatedStreamHaloP-2: Halogenated Waste Stream(Due to Solvent)HaloSolv->StreamHaloBrCheckIs [Conc] > 1%?NonHaloSolv->BrCheckStreamNonHaloP-2: Non-Halogenated Waste(Standard Organic)BrCheck->StreamNonHaloNo (<1%)StreamHaloSaltP-2: Halogenated Waste(Due to High Br Content)BrCheck->StreamHaloSaltYes (>1%)

Figure 1: Decision Logic for Waste Stream Segregation. Note that high concentrations of HBr salts in non-halogenated solvents may necessitate "Halogenated" labeling to protect incinerator scrubbers.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis yield, or spill cleanup material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).

    • Why: Phenols can degrade certain low-grade plastics over time; HBr is corrosive to metals. Avoid metal containers.

  • Segregation: Ensure the jar is free of oxidizing agents (nitrates, perchlorates).

  • Labeling:

    • Chemical Name: Write fully: "4-(Pyrrolidin-2-yl)phenol hydrobromide". Avoid abbreviations like "PPHBr".

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Irritant."

  • Secondary Containment: Place the sealed jar inside a clear zip-seal bag before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • pH Check: If the solution is aqueous, check pH.

    • Action: If pH < 2, the waste is D002 (Corrosive). Do not neutralize unless authorized by your facility's specific license. Most facilities prefer to receive acidic waste as-is to prevent heat generation/splashing during neutralization.

  • Solvent Compatibility:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.

    • Scenario 2 (Methanol/Ethanol/DMSO):

      • Low Concentration (<1%): Dispose in Non-Halogenated Waste .

      • High Concentration (>1%): Dispose in Halogenated Waste .

      • Expert Insight: Although the solvent isn't halogenated, the Bromide (

        
        ) from the salt creates HBr gas upon incineration. Many incinerators have strict limits on halogens in non-halogenated streams. When in doubt, "up-classify" to Halogenated.
        
  • Incompatibility Alert: Never pour this waste into a container holding Bleach (Sodium Hypochlorite) .

    • Mechanism:[2][3][4][5] Acidic HBr + Bleach

      
       Bromine gas (
      
      
      ) + Chlorine gas (
      
      
      ). This is an immediate respiratory hazard.
Protocol C: Empty Container Management

Applicability: Vials or bottles that appear empty.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Glass Disposal: Discard the glass in the "Broken/Lab Glass" box, not general trash.

Scientific Integrity: The "Why" Behind the Protocol

The Oxidizer Risk

The phenolic ring in 4-(Pyrrolidin-2-yl)phenol is electron-rich.[1] In the presence of strong oxidizers (specifically Nitric Acid), it can undergo rapid, exothermic nitration. This can lead to runaway thermal events or the formation of shock-sensitive polynitro phenols (similar to picric acid derivatives).

  • Rule: Never store or dispose of this compound in the same secondary containment bin as Nitric Acid or Perchloric Acid.

The Aquatic Toxicity Factor

Phenolic compounds are notoriously toxic to aquatic life (GHS H401/H411).

  • Rule: Under no circumstances should this be poured down the sink, even if diluted. Municipal water treatment plants are not designed to degrade complex heterocyclic phenols efficiently.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Flush immediately. Phenols can anaesthetize the skin (numbing), delaying pain while causing deep tissue burns.[1] Rinse for 15 minutes. Use PEG-300/400 (Polyethylene Glycol) if available for phenol decontamination, then water.
Spill (Solid) Do not sweep dry (dust risk).[1] Cover with wet paper towels (water or PEG), then scoop into a hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or clay pads.[1] Do not use paper towels for concentrated nitric acid spills (fire risk), but for this specific phenol salt, standard absorbent pads are safe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Specifically 40 CFR 261.33 for P and U lists). [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.